Product packaging for alpha-d-Mannosamine(Cat. No.:CAS No. 58381-21-8)

alpha-d-Mannosamine

Cat. No.: B12715005
CAS No.: 58381-21-8
M. Wt: 179.17 g/mol
InChI Key: MSWZFWKMSRAUBD-RXRWUWDJSA-N
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Description

Significance within Carbohydrate Biochemistry

The importance of alpha-D-Mannosamine in carbohydrate biochemistry is underscored by its integral role as a precursor in the synthesis of more complex carbohydrate structures. ontosight.ai It is a key component in the biosynthesis of N-glycans, which are complex carbohydrate molecules attached to proteins. ontosight.ai This process, known as N-glycosylation, is crucial for the proper folding, stability, and function of a vast number of proteins. ontosight.aiontosight.ai

Furthermore, the derivative N-acetyl-D-mannosamine is a direct precursor to the biosynthesis of sialic acids. ontosight.aiontosight.ai Sialic acids are terminal sugar residues on many glycoproteins and glycolipids, playing vital roles in cellular recognition, cell adhesion, and signaling events. ontosight.ai The involvement of this compound in these fundamental processes highlights its significance in maintaining cellular homeostasis and function.

PropertyValue
IUPAC Name (2S,3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol nih.gov
Molecular Formula C₆H₁₃NO₅ ontosight.ainih.gov
Molecular Weight 179.17 g/mol nih.gov
CAS Number 58381-21-8 nih.gov
Appearance White crystalline powder ontosight.ai
Solubility Soluble in water ontosight.ai

Role as an Amino Sugar Derivative

As an amino sugar, this compound is part of a class of carbohydrate derivatives where a hydroxyl group is replaced by an amino group. ontosight.aiunimed.edu.ng Specifically, in this compound, the hydroxyl group at the C-2 position of mannose is substituted with an amino group. ontosight.ai This structural modification is fundamental to its biochemical reactivity and its incorporation into larger biomolecules.

The presence of the amino group allows for the formation of N-acetylated derivatives, such as N-acetyl-D-mannosamine (ManNAc). ontosight.ai In bacterial systems, enzymes like UDP-GlcNAc C2-epimerase can convert UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) into UDP-N-acetyl-D-mannosamine (UDP-ManNAc), which is a key step in the biosynthesis of certain bacterial capsular polysaccharides. acs.org These polysaccharides are crucial for the survival of bacteria and their interaction with host organisms. acs.org

The study of amino sugars like this compound is central to understanding the biosynthesis of a wide array of glycoconjugates, including glycoproteins, glycolipids, and bacterial polysaccharides. ontosight.aiunimed.edu.ng Its role as a foundational amino sugar derivative makes it a subject of ongoing research in the development of new therapeutic agents and in the elucidation of complex biological pathways. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO5 B12715005 alpha-d-Mannosamine CAS No. 58381-21-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58381-21-8

Molecular Formula

C6H13NO5

Molecular Weight

179.17 g/mol

IUPAC Name

(2S,3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol

InChI

InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3+,4-,5-,6+/m1/s1

InChI Key

MSWZFWKMSRAUBD-RXRWUWDJSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)N)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)O

Origin of Product

United States

Biosynthetic Pathways and Metabolic Intermediates

De Novo Synthesis Routes

The de novo synthesis of alpha-D-Mannosamine primarily originates from UDP-N-Acetyl-D-Glucosamine (UDP-GlcNAc), a key intermediate in the hexosamine biosynthetic pathway. This pathway ensures a steady supply of activated monosaccharides for glycosylation reactions.

Conversion from UDP-N-Acetyl-D-Glucosamine (UDP-GlcNAc)

The conversion of UDP-GlcNAc to N-Acetyl-D-Mannosamine (ManNAc) is a pivotal step in the biosynthesis of sialic acids. This reaction is catalyzed by the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE).

The initial and rate-limiting step in sialic acid biosynthesis is the epimerization of UDP-GlcNAc to ManNAc, a reaction mediated by the epimerase domain of the GNE enzyme. wikipedia.org This enzymatic reaction involves the inversion of the stereochemistry at the C2 position of the sugar. In this process, UDP-GlcNAc is converted to ManNAc with the concurrent release of UDP. nih.govhmdb.camdpi.com

Prokaryotic organisms also utilize UDP-GlcNAc 2-epimerases. These enzymes can be categorized as non-hydrolyzing, which produce UDP-ManNAc, or hydrolyzing, which result in the formation of ManNAc and UDP. nih.gov The catalytic mechanism for the non-hydrolyzing epimerases is proposed to be a two-step elimination-addition process involving a 2-acetamidoglucal intermediate. frontiersin.org

EnzymeSubstrateProduct(s)Organism Type
GNE (epimerase domain)UDP-GlcNAcManNAc, UDPMammals
Non-hydrolyzing UDP-GlcNAc 2-epimeraseUDP-GlcNAcUDP-ManNAcProkaryotes
Hydrolyzing UDP-GlcNAc 2-epimeraseUDP-GlcNAcManNAc, UDPProkaryotes

This table summarizes the different types of UDP-GlcNAc 2-epimerases and their respective products.

In some bacteria, such as Campylobacter jejuni, a hydrolyzing UDP-GlcNAc 2-epimerase is responsible for the direct conversion of UDP-GlcNAc to ManNAc with the release of UDP. nih.govacs.org This hydrolytic activity provides a direct route to ManNAc for subsequent steps in the biosynthesis of complex carbohydrates like capsular polysaccharides. nih.gov The reaction involves the epimerization at C2 followed by the hydrolysis of the UDP moiety. nih.govacs.org

Pathways Involving Glucosamine-6-Phosphate and GlmU

While not a direct route to this compound, the synthesis of its precursor, UDP-GlcNAc, is intrinsically linked to Glucosamine-6-Phosphate (GlcN-6-P) and the enzyme GlmU. The hexosamine biosynthetic pathway begins with the conversion of fructose-6-phosphate, a glycolytic intermediate, to GlcN-6-P. mdpi.com This reaction is catalyzed by glutamine:fructose-6-phosphate amidotransferase (GFAT). mdpi.com

Subsequently, GlcN-6-P is converted to GlcNAc-6-P, which is then isomerized to GlcNAc-1-P. The final step in UDP-GlcNAc synthesis involves the enzyme GlmU, a bifunctional enzyme with both acetyltransferase and uridyltransferase activities. GlmU catalyzes the conversion of GlcNAc-1-P to UDP-GlcNAc, which then serves as the substrate for the GNE epimerase to produce ManNAc. nih.gov

Phosphorylated Forms of this compound

Phosphorylation is a key modification of ManNAc that activates it for subsequent enzymatic reactions in the sialic acid biosynthetic pathway.

N-Acetyl-D-Mannosamine 6-Phosphate (ManNAc-6-P) Formation

Following its synthesis from UDP-GlcNAc, ManNAc is phosphorylated at the C-6 position to form N-Acetyl-D-Mannosamine 6-Phosphate (ManNAc-6-P). patsnap.com This reaction is catalyzed by the kinase domain of the bifunctional GNE enzyme or by N-acetylglucosamine kinase (NAGK). mdpi.compatsnap.com The phosphorylation of ManNAc requires ATP as the phosphate (B84403) donor. nih.gov ManNAc-6-P is a crucial intermediate that is further converted to N-acetylneuraminic acid-9-phosphate in the sialic acid biosynthesis pathway. patsnap.com In Escherichia coli, ManNAc can be transported into the cell and phosphorylated to ManNAc-6-P by the mannose phosphotransferase system. nih.gov

EnzymeSubstrateProductPhosphate Donor
GNE (kinase domain)ManNAcManNAc-6-PATP
N-acetylglucosamine kinase (NAGK)ManNAcManNAc-6-PATP
Mannose phosphotransferase systemManNAcManNAc-6-PPhosphoenolpyruvate (B93156)

This table details the enzymes involved in the formation of N-Acetyl-D-Mannosamine 6-Phosphate.

Role of N-Acetylmannosamine Kinase (GNE Kinase Domain)

The N-acetylmannosamine kinase (MNK) domain of the GNE enzyme is pivotal in the synthesis of sialic acid precursors. tandfonline.com GNE is a bifunctional enzyme that first catalyzes the epimerization of UDP-GlcNAc to generate N-acetylmannosamine (ManNAc). Subsequently, the MNK domain phosphorylates ManNAc at the C-6 position to produce N-acetylmannosamine-6-phosphate (ManNAc-6-P). researchgate.netpatsnap.com This phosphorylation is an essential step in the eukaryotic pathway for the biosynthesis of N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid. patsnap.comresearchgate.net The enzyme utilizes ATP as the phosphate donor in this reaction. wikipedia.org The activity of the GNE enzyme, and consequently the production of ManNAc-6-P, is a rate-limiting step in sialic acid biosynthesis and is subject to feedback inhibition by CMP-Neu5Ac, the final product of the pathway. tandfonline.comresearchgate.netwikipedia.org

Nucleotide Sugar Derivatives of this compound

This compound serves as a precursor for several activated sugar nucleotides that are crucial for the assembly of various glycoconjugates.

Uridine (B1682114) Diphosphate (B83284) N-Acetyl-alpha-D-Mannosamine (UDP-ManNAc) Biosynthesis

Uridine Diphosphate N-Acetyl-alpha-D-Mannosamine (UDP-ManNAc) is a key intermediate in the formation of other nucleotide sugars. Its biosynthesis is a direct enzymatic conversion from a readily available precursor in the hexosamine biosynthesis pathway.

The primary route for the synthesis of UDP-ManNAc involves the C-2 epimerization of Uridine Diphosphate N-Acetyl-alpha-D-glucosamine (UDP-GlcNAc). nih.govacs.org This reaction is catalyzed by a UDP-GlcNAc 2-epimerase. There are two distinct types of this enzyme. The first type reversibly interconverts UDP-GlcNAc and UDP-ManNAc, while the second type not only performs the epimerization but also hydrolyzes the product to yield ManNAc and UDP. nih.govacs.org

Further Metabolites: Uridine Diphosphate N-Acetyl-D-Mannosaminuronic Acid (UDP-ManNAcA) and Cytidine (B196190) Monophosphate N-Acetylneuraminic Acid (CMP-Neu5Ac) Pathways

UDP-ManNAc and ManNAc are precursors to more complex nucleotide sugars that play significant roles in bacterial capsules and vertebrate cell surface glycans.

The biosynthesis of Uridine Diphosphate N-Acetyl-D-Mannosaminuronic Acid (UDP-ManNAcA) proceeds from UDP-ManNAc. This conversion is an oxidation reaction catalyzed by a NAD+-dependent C6-dehydrogenase, which transforms the C-6 hydroxyl group of the mannosamine (B8667444) residue into a carboxylic acid. nih.govacs.org This pathway has been identified in bacteria such as Campylobacter jejuni and is essential for the formation of its capsular polysaccharides. nih.govacs.orgnih.gov

The pathway to Cytidine Monophosphate N-Acetylneuraminic Acid (CMP-Neu5Ac) is a critical route for the synthesis of sialic acids. In eukaryotes, this process begins with the phosphorylation of ManNAc to ManNAc-6-P by the GNE kinase domain. researchgate.net ManNAc-6-P is then condensed with phosphoenolpyruvate (PEP) to form N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P), which is subsequently dephosphorylated to Neu5Ac. researchgate.net Finally, CMP-Neu5Ac synthetase catalyzes the reaction of Neu5Ac with cytidine triphosphate (CTP) to produce CMP-Neu5Ac. nih.gov In bacteria, the pathway can be more direct, with Neu5Ac synthase catalyzing the condensation of ManNAc and PEP to directly form Neu5Ac. researchgate.net

PrecursorEnzymeProductOrganism Type
UDP-GlcNAcUDP-GlcNAc 2-epimeraseUDP-ManNAcBacteria
UDP-ManNAcNAD+-dependent C6-dehydrogenaseUDP-ManNAcABacteria
ManNAcN-Acetylmannosamine Kinase (GNE)ManNAc-6-PEukaryotes
ManNAc-6-P & PEPN-acetylneuraminic acid 9-phosphate synthaseNeu5Ac-9-PEukaryotes
Neu5Ac-9-PN-acetylneuraminic acid 9-phosphate phosphataseNeu5AcEukaryotes
ManNAc & PEPNeu5Ac synthaseNeu5AcBacteria
Neu5Ac & CTPCMP-Neu5Ac synthetaseCMP-Neu5AcEukaryotes & Bacteria

Integration with Core Hexose Metabolism

The metabolism of this compound and its derivatives is intricately linked with the central pathways of carbohydrate metabolism, allowing for the synthesis of these specialized sugars from common metabolic intermediates.

Flux through Phosphomannose Isomerase and Glycolysis

The metabolic fate of mannosamine-related sugars, particularly their entry into central energy pathways, is critically dependent on the enzyme phosphomannose isomerase (PMI), also known as mannose-6-phosphate (B13060355) isomerase (MPI). wikipedia.org This enzyme provides a crucial link between mannose metabolism and glycolysis by catalyzing the reversible isomerization of mannose-6-phosphate (M6P) to fructose-6-phosphate (F6P), a key intermediate in the glycolytic pathway. wikipedia.orgwikipedia.org

The process begins when mannose, derived from the breakdown of glycoproteins or polysaccharides, is phosphorylated by the enzyme hexokinase to produce mannose-6-phosphate. wikipedia.org Subsequently, PMI facilitates the conversion of this M6P into F6P. wikipedia.orgwikipedia.org Once formed, F6P directly enters the glycolytic pathway to be metabolized for energy production. wikipedia.org

The expression level and activity of PMI are significant regulators of this metabolic flux, determining whether a cell can efficiently utilize mannose as an energy source. In certain cellular contexts, such as in specific types of leukemia cells, high levels of PMI are expressed. researchgate.netnih.gov This high expression enables the cells to mobilize mannose into glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway (PPP), providing a vital energy source, especially under glucose-starved conditions. researchgate.netnih.gov Studies on leukemia patients have indicated that the bone marrow environment can be glucose-insufficient, making alternative energy sources like mannose crucial for cancer cell proliferation. nih.gov

Conversely, in cells with low PMI expression, the introduction of mannose can inhibit cell growth. nih.gov This occurs because mannose is still phosphorylated to M6P, but the low PMI activity leads to its accumulation. This accumulation can suppress the activity of enzymes involved in glycolysis, the TCA cycle, and the PPP. nih.gov Therefore, the metabolic flux from mannose to glycolysis is tightly controlled by the processing capacity of phosphomannose isomerase. researchgate.netnih.gov The efficiency of this enzymatic step dictates the ability of cells to harness mannose for energy and biosynthesis. nih.gov

Data Tables

The following tables present research findings related to the metabolic environment and glycolytic activity in the context of mannose metabolism in leukemia cells.

Table 1: Bone Marrow Metabolite Concentrations in Leukemia Patients

This table shows the measured concentrations of glucose and lactate in the bone marrow of patients with Acute Myeloid Leukemia (AML) or Acute Lymphoblastic Leukemia (ALL), indicating a glucose-depleted environment in some cases. nih.gov

Patient SampleDisease TypeGlucose (g/L)Lactate (mmol/L)
1AML0.455.2
2AML0.506.1
3ALL0.387.5
4AML0.624.8
5ALL0.713.9
6AML0.495.8
7AML0.853.1
8ALL0.912.5
9AML0.555.5
10AML1.022.1
11ALL0.684.3
12AML0.416.9
13ALL0.753.5

Table 2: Effect of Monosaccharides on Glycolytic Activity in K562 Leukemia Cells

This table illustrates the change in glycolytic activity, measured by the extracellular acidification rate (ECAR), in the K562 leukemia cell line after the addition of different sugars. It highlights the ability of mannose to fuel glycolysis. nih.gov

Sugar Added (10 mmol/L)Baseline ECAR (mpH/min)Post-Addition ECAR (mpH/min)Fold Change in Glycolytic Activity
Glucose35.288.02.50
Mannose34.873.12.10
Fructose35.567.51.90
Galactose35.138.61.10
No Sugar (Control)34.935.21.01

Enzymology and Reaction Mechanisms

Enzymes Involved in alpha-D-Mannosamine Metabolism

The metabolic journey of this compound is primarily governed by a cohort of specialized enzymes. These proteins catalyze specific transformations, ensuring the efficient conversion of precursor molecules into vital downstream products. In mammals, this process is notably initiated by a bifunctional enzyme, setting the stage for the subsequent enzymatic steps that lead to the formation of activated sialic acid.

UDP-GlcNAc 2-Epimerase/ManNAc Kinase (GNE)

In vertebrates, the initial and rate-limiting steps in sialic acid biosynthesis are catalyzed by a single bifunctional enzyme: UDP-GlcNAc 2-epimerase/ManNAc kinase, commonly known as GNE. uniprot.orguniprot.orgoup.com This remarkable enzyme possesses two distinct functional domains that carry out successive reactions in the pathway. nih.govoup.com The N-terminal domain houses the UDP-GlcNAc 2-epimerase activity, while the C-terminal domain is responsible for the ManNAc kinase activity. oup.comnih.gov This fusion of two enzymatic functions into one polypeptide chain is a unique feature in mammalian systems, as in prokaryotes, these activities are carried out by two separate enzymes. oup.com

The epimerase domain of GNE catalyzes the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to N-acetylmannosamine (ManNAc). oup.com This reaction represents the committed step in the sialic acid biosynthetic pathway. wikipedia.org A key feature of the epimerase activity is its allosteric regulation by the downstream product, CMP-N-acetylneuraminic acid (CMP-Neu5Ac). uniprot.orguniprot.orgwikipedia.org CMP-Neu5Ac acts as a feedback inhibitor, binding to an allosteric site on the GNE enzyme, which is distinct from the active site. oup.comoup.com This feedback mechanism allows the cell to tightly control the rate of sialic acid production, preventing its overaccumulation. wikipedia.org

The regulatory complexity of GNE is further underscored by its oligomeric state. The enzyme's activity is dependent on its quaternary structure, with different oligomeric forms exhibiting varied catalytic capabilities. uniprot.org The monomeric form of GNE is inactive. uniprot.org The dimeric form is capable of catalyzing the phosphorylation of ManNAc, while the hexameric form is required for full epimerase and kinase activities. uniprot.org The binding of the allosteric inhibitor, CMP-Neu5Ac, is thought to influence the equilibrium between these different oligomeric states, thereby modulating enzyme activity. nih.gov

Following its formation by the epimerase domain, ManNAc is phosphorylated by the kinase domain of the GNE enzyme. This reaction utilizes ATP as the phosphate (B84403) donor to produce N-acetyl-D-mannosamine 6-phosphate (ManNAc-6-P). oup.comnih.gov Unlike the epimerase activity, the ManNAc kinase activity is not subject to allosteric inhibition by CMP-Neu5Ac. nih.gov This differential regulation ensures that once ManNAc is produced, it is efficiently channeled towards the next step in the pathway. The kinase domain of GNE belongs to the sugar kinase superfamily. oup.com

Enzyme DomainFunctionSubstrateProductRegulation
GNE (Epimerase) EpimerizationUDP-GlcNAcManNAcAllosterically inhibited by CMP-Neu5Ac
MNK (Kinase) PhosphorylationManNAc, ATPManNAc-6-P, ADPNot inhibited by CMP-Neu5Ac

N-Acetyl-D-Neuraminate Synthase (Sialic Acid Synthase)

Once N-acetyl-D-mannosamine 6-phosphate is formed, it is condensed with phosphoenolpyruvate (B93156) (PEP) to generate N-acetyl-D-neuraminic acid 9-phosphate (Neu5Ac-9-P). This reaction is catalyzed by N-acetyl-D-neuraminate synthase, also known as sialic acid synthase. Subsequently, a phosphatase removes the phosphate group at the C9 position to yield N-acetyl-D-neuraminic acid (Neu5Ac), the most common form of sialic acid. In some bacterial pathways, N-acetyl-D-neuraminate synthase can directly condense N-acetyl-D-mannosamine with pyruvate (B1213749) to form N-acetyl-D-neuraminic acid. acs.orgnih.govnih.gov

N-acetyl-D-neuraminate lyase (NAL), also referred to as sialic acid aldolase (B8822740), is another key enzyme in sialic acid metabolism. It catalyzes the reversible cleavage of N-acetylneuraminic acid to form pyruvate and N-acetyl-D-mannosamine. researchgate.net While the equilibrium of this reaction favors the breakdown of sialic acid, it can be driven in the synthetic direction under conditions of excess pyruvate. researchgate.net

CMP-N-Acetyl-D-Neuraminic Acid Synthase

For sialic acids to be incorporated into glycoconjugates, they must first be activated. This activation step is carried out by CMP-N-acetyl-D-neuraminic acid synthase. This enzyme catalyzes the reaction between N-acetyl-D-neuraminic acid and cytidine (B196190) triphosphate (CTP) to produce the activated sugar nucleotide, CMP-N-acetyl-D-neuraminic acid (CMP-Neu5Ac). acs.orgnih.govnih.gov This molecule then serves as the donor substrate for sialyltransferases, which transfer the sialic acid moiety to growing glycan chains on proteins and lipids. wikipedia.org The formation of CMP-Neu5Ac occurs in the nucleus. wikipedia.org

UDP-N-Acetyl-D-Mannosamine Dehydrogenase (WecC/RffD)

In certain bacterial species, this compound derivatives are utilized in the biosynthesis of other important cell surface polysaccharides, such as the enterobacterial common antigen (ECA). ebi.ac.uk In this context, the enzyme UDP-N-acetyl-D-mannosamine dehydrogenase, also known as WecC or RffD, plays a crucial role. ebi.ac.ukuniprot.org This enzyme is found in members of the Enterobacteriaceae family. ebi.ac.uk

WecC catalyzes the NAD+-dependent oxidation of UDP-N-acetyl-D-mannosamine (UDP-ManNAc) to UDP-N-acetyl-D-mannosaminuronic acid (UDP-ManNAcA). uniprot.orguniprot.orgacs.org This reaction involves a four-electron oxidation at the C6 position of the mannosamine (B8667444) residue. uniprot.orguniprot.org The resulting UDP-ManNAcA is a key building block for the ECA polysaccharide chain. ebi.ac.uk The enzyme from Escherichia coli shows optimal activity at a pH of 10.0 and can be activated by N-acetylglucosamine-1-P or potassium ions at low concentrations of its substrate, UDP-ManNAc. uniprot.org

EnzymeGene NameOrganismReaction Catalyzed
UDP-N-acetyl-D-mannosamine dehydrogenase wecC / rffDEscherichia coli, Salmonella typhiUDP-ManNAc + 2 NAD+ + H2O → UDP-ManNAcA + 2 NADH + 2 H+
N-acetyl-D-neuraminate synthase -VariousManNAc-6-P + PEP → Neu5Ac-9-P + Pi
CMP-N-acetyl-D-neuraminic acid synthase -VariousNeu5Ac + CTP → CMP-Neu5Ac + PPi

alpha-Mannosidases

Alpha-mannosidases are a class of enzymes that hydrolyze α-linked mannose residues from the non-reducing end of oligosaccharides, glycoproteins, and glycolipids. They are critical in the catabolism and processing of N-linked glycans.

Lysosomal alpha-D-mannosidase (LAMAN), classified under EC 3.2.1.24, is a crucial exoglycosidase involved in the final stages of glycoprotein (B1211001) catabolism within the lysosome. alphamannosidosis.comresearchgate.net Its primary function is the sequential degradation of high-mannose, hybrid, and complex N-linked oligosaccharides by cleaving α-linked mannose residues. alphamannosidosis.comnih.govimrpress.com The enzyme is ubiquitous in eukaryotic cells and operates optimally at an acidic pH of 4.5, a condition characteristic of the lysosomal environment. imrpress.com Its activity is enhanced by the presence of zinc ions (Zn2+). imrpress.com

In humans, this enzyme is encoded by the MAN2B1 gene, located on chromosome 19. alphamannosidosis.comimrpress.com The gene product is a polypeptide of 1011 amino acids that undergoes significant post-translational modification. alphamannosidosis.com It is synthesized as a precursor in the endoplasmic reticulum and is subsequently transported to the lysosome, where it is proteolytically cleaved into several smaller polypeptides that assemble to form the active enzyme. alphamannosidosis.comimrpress.com In human placenta, for instance, a single-chain precursor is processed into three main glycopeptides of 70, 42, and 15 kDa. imrpress.com

A deficiency in lysosomal alpha-D-mannosidase activity, caused by mutations in the MAN2B1 gene, leads to the lysosomal storage disorder known as alpha-mannosidosis. alphamannosidosis.comnih.gov This condition results in the accumulation of unprocessed mannose-rich oligosaccharides in lysosomes, leading to cellular dysfunction, apoptosis, and a wide range of clinical symptoms. alphamannosidosis.comdrugbank.com

Table 1: Properties of Human Lysosomal alpha-D-Mannosidase

PropertyDescription
Enzyme Name Lysosomal alpha-D-mannosidase (LAMAN)
EC Number 3.2.1.24 imrpress.com
Gene MAN2B1 alphamannosidosis.comimrpress.com
Function Catabolism of N-linked glycoproteins. nih.gov
Mechanism Hydrolysis of terminal α-linked mannose residues. alphamannosidosis.com
Cellular Location Lysosome alphamannosidosis.com
Optimal pH 4.5 imrpress.com
Cofactor Zn2+ imrpress.com
Associated Disease Alpha-mannosidosis nih.govdrugbank.com

Golgi alpha-mannosidase II (GMII) is a key enzyme in the N-linked glycosylation pathway, responsible for the maturation of N-glycans from high-mannose to complex types. nih.govpnas.orgpnas.org This enzyme, a member of the Glycoside Hydrolase (GH) family 38, resides in the medial-Golgi apparatus. nih.govtandfonline.com GMII catalyzes the committed step in the synthesis of complex N-glycans by removing the α-1,3- and α-1,6-linked mannose residues from the GlcNAcMan₅GlcNAc₂ intermediate. nih.govpnas.org This reaction requires the prior addition of an N-acetylglucosamine (GlcNAc) residue by N-acetylglucosaminyltransferase I. nih.gov

The catalytic mechanism of GMII is a retaining double displacement reaction, which proceeds through a covalent glycosyl-enzyme intermediate. nih.govubc.ca Structural studies of the Drosophila melanogaster homolog have provided significant insight into this mechanism. ubc.ca The active site contains a zinc atom that interacts with substrates and stabilizes catalytic intermediates. tandfonline.com The catalytic process involves a specific order of bond cleavage and a significant rearrangement of the substrate within the active site to facilitate the removal of two different mannosyl linkages. pnas.org

An isozyme, α-mannosidase IIx (MX), encoded by the MAN2A2 gene, can compensate for GMII deficiency in mice, demonstrating a crucial and somewhat redundant role for these enzymes in N-glycan processing and normal development. pnas.org

Microbial communities, particularly within the human gut, possess a vast arsenal (B13267) of carbohydrate-active enzymes to deconstruct complex polysaccharides. The gut symbiont Bacteroides thetaiotaomicron (Bt) is notable for its ability to utilize α-linked mannopolysaccharides as a carbon source. nih.gov To achieve this, it expresses a large number of α-mannosidases from various glycoside hydrolase (GH) families, including GH38, GH76, GH92, and GH125. nih.gov

B. thetaiotaomicron α-mannosidases belonging to the GH92 family are metal-dependent, requiring a single calcium (Ca²⁺) ion in the active site for catalysis. nih.gov These enzymes are involved in the hydrolysis of terminal, non-reducing α-D-mannose residues in α-D-mannosides. nzytech.com For example, BtMns92B (EC 3.2.1.24) is an α-mannosidase that participates in this process. nzytech.com Another enzyme, BtMns92L, acts as a mannosyl-oligosaccharide 1,3-α-mannosidase. nzytech.com These enzymes often have distinct substrate specificities, allowing the bacterium to break down a variety of mannan (B1593421) structures, such as those found in yeast cell walls or on mammalian glycoproteins. nih.govmegazyme.com

The genes for these enzymes are often organized into Polysaccharide-Utilization Loci (PULs), which allow for the coordinated expression of a complete set of proteins required for the breakdown of specific glycans. nih.gov Some α-mannosidases from B. thetaiotaomicron are also classified in the GH38 family, sharing a retaining catalytic mechanism with a conserved aspartic acid residue, similar to their eukaryotic counterparts. iucr.org

alpha-1,2-Mannosyltransferases

Alpha-1,2-mannosyltransferases are enzymes that catalyze the transfer of a mannose residue from a donor molecule, typically dolichol-phosphate-mannose (Dol-P-Man) or GDP-mannose, to an acceptor, forming an α-1,2-mannosyl linkage. ontosight.airesearchgate.net These enzymes are critical for the elongation of oligosaccharide chains in the biosynthesis of N-glycans and O-glycans.

In eukaryotes, this process is central to the assembly of the lipid-linked oligosaccharide (LLO) precursor, Glc₃Man₉GlcNAc₂-PP-dolichol, in the endoplasmic reticulum. uniprot.org For example, the human enzyme alpha-1,2-mannosyltransferase ALG9 is a membrane-bound enzyme in the ER that catalyzes the addition of the seventh and ninth mannose residues to the growing LLO chain, using Dol-P-Man as the mannose donor. ontosight.aiuniprot.org Similarly, ALG11, another alpha-1,2-mannosyltransferase, is responsible for adding the fourth and fifth mannose residues on the cytosolic side of the ER. nih.gov

In yeast such as Saccharomyces cerevisiae, members of the Kre2/Mnt1 protein family, including MNN2, function as α-1,2-mannosyltransferases in the Golgi apparatus. researchgate.netuniprot.org These enzymes are responsible for adding the initial α-1,2-linked mannose branches to the mannan backbone of N-glycan outer chains and are also involved in O-glycosylation. researchgate.netuniprot.org

Table 2: Overview of Featured Mannosyl-Active Enzymes

EnzymeFamily/TypeOrganism/LocationFunction
Lysosomal α-D-Mannosidase GH38Human LysosomeN-glycan catabolism alphamannosidosis.comnih.gov
Golgi α-Mannosidase II GH38Eukaryotic GolgiN-glycan maturation nih.govpnas.org
B. thetaiotaomicron α-Mannosidase GH92, GH38BacteriaPolysaccharide degradation nih.gov
alpha-1,2-Mannosyltransferase ALG9 MannosyltransferaseHuman ERN-glycan precursor synthesis ontosight.aiuniprot.org

Structural Biology of Key Enzymes

Active Site Analysis and Catalytic Residues (e.g., UDP-d-ManNAcDH)

Uridine (B1682114) diphospho-N-acetyl-D-mannosamine dehydrogenase (UDP-d-ManNAcDH) is an enzyme that catalyzes the NAD⁺-dependent, two-fold oxidation of UDP-N-acetyl-D-mannosamine (UDP-d-ManNAc) to form UDP-N-acetyl-D-mannosaminuronic acid (UDP-d-ManNAcA). nih.gov This product is an essential precursor for the biosynthesis of capsular polysaccharides in various pathogenic bacteria, such as Staphylococcus aureus. nih.gov

This enzyme belongs to the broader family of UDP-glucose/GDP-mannose dehydrogenases. nih.gov Structural and functional analyses, particularly of the S. aureus homolog Cap5O, have revealed key features of its active site and catalytic mechanism. nih.gov The enzyme functions as a dimer. nih.gov

The catalytic reaction proceeds through a mechanism involving a thioester intermediate. Key conserved residues in the active site play critical roles:

Cys258 (Cap5O numbering) acts as the catalytic nucleophile. It attacks the substrate to form a covalent thiohemiacetal intermediate. nih.gov

Lys204 functions as the general acid/base catalyst, facilitating hydride transfer to NAD⁺. nih.gov

Other important residues include Thr119 , Asn208 , and Asp262 , which help to activate a water molecule for the hydrolysis of the subsequent thioester intermediate and stabilize reaction intermediates. nih.govnih.gov

Three highly conserved arginine residues (R214, R221, and R224 ) have been shown to be crucial for enclosing the substrate in the active site and are vital for catalytic activity.

Oligomerization and Thermostability Determinants

The functionality and resilience of enzymes under various conditions are significantly influenced by their quaternary structure and inherent stability. Enzymes that process N-acetyl-D-mannosamine (ManNAc), a key derivative of mannosamine, exhibit diverse oligomerization states and thermostability profiles.

For instance, N-acetyl-D-mannosamine dehydrogenase (NAMDH) from Flavobacterium sp. 141-8 exists as a tetramer. portlandpress.com This enzyme displays considerable thermal stability, with an optimal temperature for activity between 55–60°C and full preservation of activity up to 60°C in a glycine (B1666218) buffer at pH 9.4. portlandpress.com The choice of buffer can influence the measured thermal stability of enzymes; thermofluor assays showed that the unfolding temperature of FspNAMDH was lower in Tris/HCl buffer compared to glycine buffer. portlandpress.com

In the context of wall teichoic acid (WTA) biosynthesis, the glycosyltransferase TagA from Thermoanaerobacter italicus, which uses UDP-N-acetyl-d-mannosamine (UDP-ManNAc), appears to form a low-affinity soluble dimer. researchgate.net This dimeric form may dissociate near the membrane to facilitate its function. researchgate.net

Furthermore, studies on β-mannanases, enzymes that hydrolyze mannan, have revealed significant thermostability in various organisms. For example, a β-mannanase from Aspergillus kawachii IFO 4308 is noted for being thermostable and acidophilic, with an optimal catalytic temperature of 80°C. frontiersin.org Similarly, a β-mannanase from Trichoderma longibrachiatum RS1 showed an optimal activity temperature of 75°C, with thermal stability half-lives of 633.01 minutes at 55°C and 50.77 minutes at 60°C. researchgate.net Engineering techniques, such as creating cyclized enzymes using the SpyTag/SpyCatcher system, have been shown to enhance the thermostability and resilience of mannanases. researchgate.net

EnzymeSource OrganismOligomeric StateOptimal TemperatureKey Stability Findings
N-acetyl-D-mannosamine dehydrogenase (NAMDH) Flavobacterium sp. 141-8Tetramer portlandpress.com55-60°C portlandpress.comStability is influenced by buffer type; higher in glycine buffer. portlandpress.com
TagA Thermoanaerobacter italicusLow-affinity dimer researchgate.net30°C (assay temp) researchgate.netA C-terminal tail is crucial for membrane binding and catalysis. researchgate.netescholarship.org
β-Mannanase (ManAK) Aspergillus kawachii IFO 4308Monomer (inferred)80°C frontiersin.orgA mutant (ManAKL293V) showed enhanced thermostability. frontiersin.org
β-Mannanase Trichoderma longibrachiatum RS1Monomer (inferred)75°C researchgate.netHigh thermal stability with a half-life of over 10 hours at 55°C. researchgate.net

Substrate Binding Mechanisms (e.g., TagA-UDP-ManNAc Complex)

The precise recognition and binding of substrates are fundamental to enzyme catalysis. The crystal structure of the glycosyltransferase TagA from Thermoanaerobacter italicus in complex with its donor substrate, UDP-N-acetyl-d-mannosamine (UDP-ManNAc), provides a clear example of this specificity. researchgate.netnih.gov TagA is the enzyme that catalyzes the first committed step in the biosynthesis of wall teichoic acids (WTAs) in Gram-positive bacteria. nih.gov

The TagA enzyme possesses a core domain with a Rossmann-like fold, where the UDP-ManNAc substrate binds at the edge of a β-sheet. researchgate.netnih.gov The binding mechanism is an ordered Bi-Bi mechanism, where UDP-ManNAc binds first and the product, UDP, is released last. nih.gov The binding site is molded in part by a C-terminal tail (CTT) of about 50 amino acids, which is essential for efficient catalysis and membrane association. researchgate.netescholarship.org

Several key interactions stabilize the UDP-ManNAc molecule within the active site:

Uracil (B121893) Base: The uracil ring is stabilized through hydrogen bonds with the amino group of K166 and the backbones of G136 and A109, as well as π-stacking interactions with the tyrosyl ring of Y137. nih.gov

Ribose Moiety: The ribose sugar is held by strong hydrogen bonds involving its 2' and 3' hydroxyl groups with Y137 and D191, respectively. nih.gov

Mannosamine Moiety: The stereochemistry of the ManNAc sugar is specifically recognized. escholarship.org Its N-acetyl group fits into a pocket where its carbonyl oxygen accepts a hydrogen bond from the side chain of Q167, and the 3' hydroxyl oxygen accepts a hydrogen bond from N39's side chain. researchgate.netescholarship.orgnih.gov These specific contacts are precluded if the substrate were UDP-GlcNAc, contributing to substrate selectivity. escholarship.org

Phosphate Group: The diphosphate (B83284) group of the substrate projects into a highly conserved pocket and is positioned near the catalytic residue D65. researchgate.netresearchgate.netnih.gov

Simulations suggest that the C-terminal tail plays a significant role in binding UDP-ManNAc and becomes immobilized upon substrate binding, triggering a conformational change that primes the enzyme for catalysis. escholarship.org

Interacting ResidueRole in Binding UDP-ManNAcReference
D65 Essential catalytic residue, located near the substrate. researchgate.netnih.gov nih.gov, researchgate.net
N39 Donates a hydrogen bond to the 3' hydroxyl oxygen of ManNAc. escholarship.orgnih.gov nih.gov, escholarship.org
A109 Backbone amide forms a hydrogen bond with the uracil base. nih.gov nih.gov
G136 Backbone carbonyl forms a hydrogen bond with the uracil base. nih.gov nih.gov
Y137 Engages in π-stacking with the uracil base and hydrogen bonds with the ribose. nih.gov nih.gov
K166 Terminal amino group forms a hydrogen bond with the uracil base. nih.gov nih.gov
Q167 Donates a hydrogen bond to the N-acetyl carbonyl oxygen of ManNAc. escholarship.orgnih.gov nih.gov, escholarship.org
D191 Forms a hydrogen bond with the 3' hydroxyl of the ribose. nih.gov nih.gov

Enzymatic Synthesis Methodologies

Enzymatic glycosylation represents a powerful and sustainable method for the synthesis of bioactive compounds, offering high regioselectivity and stereoselectivity. mdpi.com This process, catalyzed by enzymes such as glycosyltransferases, involves the transfer of sugar moieties from an activated donor (like a sugar nucleotide) to an acceptor molecule. mdpi.com These methodologies can be applied to a wide range of molecules, including the synthesis of glycosides derived from mannosamine. mdpi.com

One-pot transglycosylation reactions can be carried out using various enzymes and sugar donors to create diverse sugar-conjugated products. acs.org For example, the uridine diphosphate glucosyltransferase (YjiC) from Bacillus licheniformis has been used in vitro to glycosylate the chemotherapeutic agent epothilone (B1246373) A, using donors like UDP-D-glucose and UDP-D-galactose to generate novel glycoside analogues. d-nb.info

Cell-Free Particulate Systems for Glycoside Synthesis (e.g., Mycobacterium smegmatis transmannosylase)

Cell-free systems, which utilize cellular machinery without intact cells, have emerged as robust platforms for synthesizing complex biomolecules, including glycoproteins. nih.govnih.gov These systems can be augmented with cell-derived vesicles that contain the necessary machinery for post-translational modifications like glycosylation. nih.gov

A prime example is the use of a cell-free particulate enzyme preparation from Mycobacterium smegmatis to catalyze glycoside synthesis. nih.gov This system facilitates the transfer of mannose from a GDP-[14C]mannose donor to an exogenously added acceptor, methyl-alpha-D-mannopyranoside. nih.gov The resulting product was identified as 2-O-alpha-D[14C]mannopyranosyl-methyl-alpha-D-mannopyranoside. nih.gov

The transmannosylase activity in this system demonstrated high specificity for both the sugar nucleotide donor and the methyl monosaccharide acceptor. nih.gov The reaction kinetics and conditions were characterized, providing a basis for its application in synthesizing specific mannosides. nih.gov Particulate enzyme preparations from M. smegmatis have also been shown to synthesize glycosyldiglycerides by transferring galactose and glucose from their respective UDP-sugar donors. nih.gov

ParameterFinding for M. smegmatis transmannosylaseReference
Reaction Catalyzed Transfer of mannose from GDP-mannose to methyl-alpha-D-mannopyranoside. nih.gov
Product 2-O-alpha-D-mannopyranosyl-methyl-alpha-D-mannopyranoside. nih.gov
System Type Cell-free particulate enzyme preparation. nih.gov
Optimal pH 6.0 nih.gov
Apparent Km 35 mM for methyl-alpha-D-mannopyranoside. nih.gov
Cofactors Reaction is stimulated by the addition of various metal ions. nih.gov

Biological Functions and Glycoconjugate Biosynthesis

Precursor Role in N-Glycan Assembly

N-linked glycosylation is a critical post-translational modification where a pre-formed oligosaccharide precursor, Glc₃Man₉GlcNAc₂, is attached to nascent polypeptide chains in the endoplasmic reticulum (ER). nih.govmdpi.comnih.gov The mannose residues within this precursor are central to the subsequent processing and maturation of the glycoprotein (B1211001). While alpha-d-Mannosamine itself is not a direct building block in this initial assembly, the mannose units are the key players. Some mannose analogues, however, can act as inhibitors of N-glycan processing. researchgate.net

The process of N-glycosylation is intimately linked with protein folding and quality control within the ER. ebi.ac.uk After the Glc₃Man₉GlcNAc₂ oligosaccharide is transferred to a protein, the three terminal glucose residues and a specific mannose residue are rapidly trimmed by ER-resident glucosidases and α-mannosidases. mdpi.commdpi.com This trimming process is a signal that directs the glycoprotein's fate. ebi.ac.uk The removal of glucose residues, for instance, allows the glycoprotein to interact with chaperones like calnexin (B1179193) and calreticulin, which assist in its proper folding. researchgate.net The subsequent trimming of mannose residues by ER α-mannosidase I acts as a critical step in the quality control system, targeting misfolded glycoproteins for degradation through a process known as ER-associated degradation (ERAD). ebi.ac.ukresearchgate.netpdbj.org

The maturation of N-glycans is a highly regulated sequence of trimming events mediated by specific mannosidases in the ER and the Golgi apparatus. ebi.ac.uk

Endoplasmic Reticulum: In the ER, α-mannosidase I (ERManI) is responsible for removing a single, specific α-1,2-linked mannose residue from the Man₉GlcNAc₂ structure to create a Man₈GlcNAc₂ isomer. nih.govresearchgate.netuniprot.org This step is crucial for signaling that a glycoprotein is ready for transport to the Golgi or, if improperly folded, for degradation. ebi.ac.uk

Golgi Apparatus: Upon transport to the Golgi complex, further processing occurs to generate the vast diversity of mature N-glycans. nih.gov

Golgi α-mannosidase I enzymes (such as IA and IB) continue the removal of α-1,2-linked mannose residues, converting the oligosaccharide to a key Man₅GlcNAc₂ intermediate. mdpi.comresearchgate.netnih.gov

Golgi α-mannosidase II (GMII) plays a central role in the conversion of high-mannose N-glycans to complex and hybrid types. embopress.orgpnas.org After the addition of an initial N-acetylglucosamine (GlcNAc) residue by another enzyme (GlcNAc-transferase I), Golgi α-mannosidase II removes two additional mannose residues (one α-1,3-linked and one α-1,6-linked). researchgate.netembopress.org This creates the substrate necessary for the synthesis of complex N-glycans. pnas.org

Enzyme ClassLocationSubstrateProductFunction
ER α-mannosidase I (ERManI) Endoplasmic ReticulumMan₉GlcNAc₂Man₈GlcNAc₂Protein quality control, targeting for degradation or transport. pdbj.orguniprot.org
Golgi α-mannosidase I (IA/IB) Golgi ApparatusMan₉GlcNAc₂ / Man₈GlcNAc₂Man₅GlcNAc₂Maturation of N-glycans. nih.govgenome.jp
Golgi α-mannosidase II (GMII) Golgi ApparatusGlcNAcMan₅GlcNAc₂GlcNAcMan₃GlcNAc₂Conversion to complex and hybrid N-glycans. researchgate.netembopress.orgpnas.org

Sialic Acid Biosynthesis and Glycocalyx Modulation

The direct precursor for sialic acid synthesis is N-acetyl-D-mannosamine (ManNAc), the N-acetylated form of this compound. wikipedia.orgoup.com Sialic acids are terminal monosaccharides on the carbohydrate chains of glycoproteins and glycolipids, forming the glycocalyx on the cell surface. wikipedia.org This dense layer of carbohydrates is critical for a wide range of cellular activities.

Sialic acid biosynthesis begins in the cytosol when UDP-N-acetylglucosamine (UDP-GlcNAc) is converted to ManNAc by the enzyme UDP-GlcNAc 2-epimerase. wikipedia.orgsigmaaldrich.com ManNAc is then phosphorylated, condensed with phosphoenolpyruvate (B93156), and ultimately converted to a sialic acid, most commonly N-acetylneuraminic acid (Neu5Ac). sigmaaldrich.comnih.gov This newly synthesized sialic acid is then activated in the nucleus to CMP-sialic acid, which serves as the donor substrate for sialyltransferases in the Golgi apparatus. wikipedia.org These enzymes attach sialic acid to the termini of N-glycan and O-glycan chains on proteins and lipids, a process known as sialylation. This terminal modification is crucial for the function of many cell surface and secreted molecules. wikipathways.org

A specialized form of sialylation is the creation of polysialic acid (PSA), a long, linear polymer of sialic acid residues. researchgate.net PSA is most notably attached to the Neural Cell Adhesion Molecule (NCAM), where its large size and negative charge modulate the adhesive properties of the cell, promoting cell migration and plasticity, particularly during neural development. researchgate.netnih.gov

Glycoinositol Phospholipid (GPI) Anchor Synthesis

Glycosylphosphatidylinositol (GPI) anchors are complex glycolipids that attach proteins to the cell surface in all eukaryotes. embopress.org The synthesis of the GPI anchor is a multi-step process that occurs in the endoplasmic reticulum. cureffi.org This process involves the sequential addition of various sugar and ethanolamine (B43304) phosphate (B84403) moieties to a phosphatidylinositol (PI) molecule. researchgate.net A common, conserved core structure is found in GPI anchors across various organisms: EtNP-6Manα1-2Manα1-6Manα1-4GlcNα1-6myoInositol-P-lipid. researchgate.netresearchgate.net The assembly of this core involves the stepwise action of multiple enzymes, including several mannosyltransferases that add the three mannose residues. cornell.edunih.gov The first mannose is attached to the glucosamine (B1671600) (GlcN) residue, the second to the first mannose, and the third mannose is critically attached to the second mannose via an α-1,2 linkage. embopress.orgcornell.edu

Inhibition of Man α-1,2Man Linkage Formation

This compound, an amino sugar analogue of mannose, functions as a potent inhibitor of GPI anchor biosynthesis. cureffi.orgresearchgate.net Its inhibitory action specifically targets the formation of the Manα1-2Man linkage, which is essential for the addition of the third mannose residue to the growing GPI precursor. embopress.orgresearchgate.netnih.gov Studies have shown that in the presence of this compound, the incorporation of the third mannose is blocked. embopress.org

This leads to the accumulation of a two-mannosyl GPI intermediate, Man2GPI. researchgate.netnih.gov Research on various cell lines, including HeLa cells and Thy-1 negative lymphoma mutants, has demonstrated that treatment with this compound results in a glycolipid profile that mimics mutants genetically deficient in the addition of the third mannose. researchgate.netnih.gov The primary mechanism of this inhibition is the direct interference with the α-1,2-mannosyltransferase enzyme responsible for creating this specific bond, rather than the incorporation of this compound into an aberrant, non-functional GPI structure. researchgate.netnih.gov

Table 1: Effect of this compound on GPI Intermediate Synthesis in Various Cell Lines

Cell Line Observed Effect Accumulated Intermediate Reference
HeLa Cells Blocked incorporation of the third mannose into GPI species. Man2GPI researchgate.net, nih.gov
Thy-1 Negative Lymphoma Mutant F Blocked incorporation of [3H]Man into Man3GPI species. Man2GPI researchgate.net, nih.gov
Thy-1 Negative Lymphoma Mutant B No alteration in the incorporation of [3H]Man into Man2GPI. Man2GPI (native accumulation) researchgate.net, nih.gov
MDCK Cells Depletion of transfer-competent GPI-precursor lipids. Not specified researchgate.net, researchgate.net
Trypanosoma brucei Inhibition of GPI biosynthesis. Not specified embopress.org

Impact on GPI-Anchored Protein Maturation

The inhibition of GPI precursor synthesis by this compound has profound consequences for the maturation and surface expression of GPI-anchored proteins. mdpi.com A complete GPI anchor is a prerequisite for its transfer to a protein C-terminus by the GPI transamidase enzyme complex. cureffi.org By preventing the formation of the mature GPI precursor, this compound effectively depletes the substrate required for this crucial transfer step. researchgate.netmdpi.com

As a result, proteins that are destined to be GPI-anchored fail to receive their lipid anchor. This leads to a drastic reduction in their expression on the cell surface. researchgate.net In studies using polarized Madin-Darby Canine Kidney (MDCK) cells, treatment with this compound converted a recombinant GPI-anchored protein, which would normally be sorted to the apical membrane, into an unpolarized, secreted soluble protein. researchgate.netmdpi.com This demonstrates that in the absence of a functional GPI anchor, the cell defaults to processing the protein through the secretory pathway, leading to its release from the cell instead of tethering it to the membrane. researchgate.net This inhibition of GPI anchoring has been observed for both endogenous and recombinant proteins across different cell systems. researchgate.netmdpi.com

Compound Glossary

Table 2: List of Compounds

Compound Name
This compound
Ethanolamine phosphate
Glucosamine
Glycoinositol Phospholipid
Mannose
Phosphatidylinositol
[3H]Ethanolamine

Research Methodologies and Analytical Techniques

Spectroscopic Analyses

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a sensitive and powerful technique for the analysis of non-volatile and thermally labile molecules like alpha-d-Mannosamine and its derivatives. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that are then analyzed by the mass spectrometer.

This technique is particularly useful for studying glycosylated molecules. For instance, in the analysis of N-acyl derivatives of oligo-β-(1→6)-D-glucosamines, a related class of compounds, ESI-MS has been used to characterize the molecules based on their mass-to-charge ratio (m/z). mdpi.com The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments, where ions are isolated and fragmented, provide valuable structural information. The primary fragmentation pathway for these types of compounds is the cleavage of glycosidic bonds. mdpi.com

In the context of this compound, ESI-MS can be employed to determine its molecular weight with high accuracy and to elucidate the structure of its derivatives. The ionization process can result in the formation of protonated molecules [M+H]⁺, as well as adducts with alkali metals like sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. mdpi.com The choice of cationizing agent can influence the fragmentation behavior and can be optimized to obtain the most informative spectra. High-resolution ESI-MS instruments can provide elemental composition data, further aiding in the identification of unknown metabolites of this compound.

A summary of typical ions observed in ESI-MS for amino sugars is presented in the table below.

Ion TypeDescriptionTypical Adduct
Protonated MoleculeThe intact molecule with an added proton.[M+H]⁺
Sodiated AdductThe intact molecule associated with a sodium ion.[M+Na]⁺
Ammoniated AdductThe intact molecule associated with an ammonium ion.[M+NH₄]⁺
Native Mass Spectrometry for Enzyme Studies

Native Mass Spectrometry is a specialized application of ESI-MS that allows for the study of intact proteins and protein complexes in their folded, native-like state. frontiersin.orgnih.gov This is achieved by using gentle experimental conditions, such as physiological pH and aqueous volatile buffers, which preserve non-covalent interactions. nih.gov This technique is invaluable for investigating the interactions between enzymes and their substrates or inhibitors, such as enzymes that process this compound.

By analyzing the mass of the intact enzyme and any changes upon the addition of a ligand, native MS can provide information on binding stoichiometry, affinity, and the conformational changes that may occur upon binding. frontiersin.org For example, if an enzyme binds to this compound, a corresponding mass shift would be observed in the spectrum, allowing for the determination of the number of ligand molecules bound to the enzyme.

This technique has been successfully applied in drug discovery to screen for compounds that bind to target proteins. frontiersin.org In the context of this compound research, native MS could be used to study the enzymes involved in its metabolic pathways. For instance, it could be used to screen for inhibitors of α-D-mannosidase, an enzyme that hydrolyzes α-D-mannosidic linkages. megazyme.com

The table below illustrates a hypothetical native MS experiment to study the binding of this compound to an enzyme.

SpeciesObserved Mass (Da)Interpretation
Apo-Enzyme50,000The unbound enzyme.
Enzyme + this compound50,179The enzyme with one molecule of this compound bound.
Enzyme + 2(this compound)50,358The enzyme with two molecules of this compound bound.

Chromatographic Separations

Fast Protein Liquid Chromatography (FPLC) for Enzyme Purification

Fast Protein Liquid Chromatography (FPLC) is a medium-pressure chromatography technique used for the purification of proteins, including enzymes, from complex mixtures. abcam.comwikipedia.orgbio-rad.com Unlike HPLC, FPLC operates at lower pressures, making it suitable for labile biomolecules. abcam.com The purification of enzymes involved in the metabolism of this compound is a critical step in their characterization.

FPLC systems utilize various chromatography techniques to separate proteins based on their size, charge, or affinity. Common FPLC methods include size-exclusion chromatography (gel filtration), ion-exchange chromatography, and affinity chromatography. wikipedia.org For example, an enzyme that specifically binds to mannose-containing structures could be purified using affinity chromatography with a mannose-linked stationary phase. A two-step FPLC process involving size exclusion followed by anion exchange has been successfully used to purify amylolytic enzymes. nih.gov

The progress of the purification is typically monitored by measuring the protein concentration and the specific activity of the enzyme in the collected fractions. The purity of the final enzyme preparation can be assessed by techniques such as SDS-PAGE.

A typical FPLC purification scheme for an enzyme is outlined in the table below.

Purification StepPrincipleElution Condition
Ion-Exchange ChromatographySeparation based on net charge.Salt gradient (e.g., NaCl).
Size-Exclusion ChromatographySeparation based on molecular size.Isocratic elution with buffer.
Affinity ChromatographySeparation based on specific binding.Elution with a competitive ligand or change in pH.

Structural Characterization Techniques

X-ray Crystallography for Molecular and Enzyme Structures

X-ray crystallography is the most powerful technique for determining the three-dimensional atomic structure of molecules, including proteins and enzymes. nih.govnih.govbiologiachile.cl Obtaining the crystal structure of an enzyme that interacts with this compound can provide detailed insights into its active site, substrate binding, and catalytic mechanism. researchgate.net

The process involves crystallizing the purified protein, which can be a challenging step. libretexts.org Once suitable crystals are obtained, they are exposed to a beam of X-rays. The diffraction pattern produced by the crystal is recorded and analyzed to calculate an electron density map. nih.gov From this map, a detailed atomic model of the protein can be built and refined. nih.gov

By co-crystallizing an enzyme with this compound or a substrate analog, it is possible to obtain a snapshot of the enzyme-substrate complex. This provides crucial information about the specific interactions, such as hydrogen bonds and van der Waals forces, that are responsible for substrate recognition and catalysis. This structural information is invaluable for understanding the enzyme's function and for the design of specific inhibitors.

The table below lists the key steps in determining an enzyme structure by X-ray crystallography.

StepDescriptionOutcome
Protein Purification and CrystallizationObtaining high-purity protein and growing well-ordered crystals.Protein crystals.
X-ray Diffraction Data CollectionExposing the crystal to X-rays and recording the diffraction pattern.Diffraction images.
Data Processing and Structure SolutionAnalyzing the diffraction data to determine the electron density.Electron density map.
Model Building and RefinementBuilding an atomic model into the electron density map and refining it.3D atomic structure of the enzyme.

Computational and Bioinformatic Approaches

Bioinformatics provides powerful predictive tools for glycobiology. By analyzing an organism's genome, it is possible to identify glycosylation-related gene clusters. These clusters often contain genes encoding glycosyltransferases (enzymes that build glycans), enzymes for monosaccharide biosynthesis (such as those that synthesize UDP-ManNAc), and proteins involved in precursor transport. The genomic co-localization of these genes suggests they are functionally related and work together to synthesize a specific glycan structure. For example, bioinformatic analyses have been used to identify asparagine-linked glycosylation (ALG) enzyme families associated with specific cellular states, which can predict the types of N-glycans being synthesized. mdpi.com By identifying the genes for enzymes that specifically utilize mannosamine (B8667444), researchers can hypothesize the presence and potential structure of α-d-Mannosamine-containing glycans in that organism, guiding subsequent analytical efforts.

Understanding the three-dimensional conformation of oligosaccharides is crucial for comprehending their biological function. Computational modeling techniques, including molecular dynamics (MD) simulations and quantum mechanics, are used to explore the conformational landscape of glycans containing α-d-Mannosamine. nih.gov

MD simulations can predict the preferred shapes and flexibility of a glycan chain by calculating the interactions between its atoms over time. nih.gov A key aspect of defining conformation is determining the dihedral angles (φ/ψ) around the glycosidic linkage. These angles can be experimentally estimated using Nuclear Magnetic Resonance (NMR) spectroscopy by measuring scalar (J) coupling constants between protons.

The relationship between J-coupling constants and dihedral angles is described by the Karplus equation. Modern approaches use high-level quantum mechanical methods like Density Functional Theory (DFT) to calculate these relationships for specific sugar linkages, resulting in highly accurate, parametrized Karplus-like equations. nih.govscispace.com These theoretical equations allow for a more precise translation of experimental NMR data into the specific 3D structures of molecules like α-d-Mannosamine-containing disaccharides. researchgate.netport.ac.uk

Computational TechniqueApplication for α-d-MannosamineInformation Gained
Molecular Dynamics (MD) Simulating the movement of α-d-ManN-containing glycans in solution.Provides insight into molecular flexibility, conformational equilibria, and interactions with water or proteins. nih.gov
Density Functional Theory (DFT) Calculating NMR parameters and energetic profiles of different conformations.Derivation of accurate Karplus-like equations to relate experimental J-couplings to dihedral angles. nih.govresearchgate.net
Karplus Equation Analysis Applying DFT-derived equations to experimental NMR data.Determination of the average solution-state conformation (φ/ψ angles) around the glycosidic linkage. scispace.com

Machine learning (ML) is an emerging tool in glycobiology that leverages large datasets to make predictions about glycan structure and function. nih.gov In the context of α-d-Mannosamine, ML models can be trained for several purposes. For instance, algorithms like Random Forest and Support Vector Machines have been used to improve the prediction of glycosylation sites on proteins. nih.gov ML can also be applied to automatically interpret the complex data from mass spectrometry (MS) or NMR experiments on α-d-Mannosamine-containing glycans. Furthermore, ML models are being developed to predict the binding specificity of glycans to lectins and antibodies or to identify potential inhibitors for glycosidases, accelerating drug discovery efforts. nih.govmdpi.com

Cellular and Molecular Biology Techniques

To study the function of α-d-Mannosamine in a biological context, cellular and molecular biology techniques are indispensable. One of the most powerful approaches is metabolic glycoengineering . This technique involves introducing a synthetic, chemically modified analog of a natural sugar into cells. thno.org

For example, cells can be cultured with a mannosamine analog that contains a bioorthogonal chemical reporter group, such as an azide (B81097) (e.g., N-azidoacetyl-d-mannosamine, ManNAz). thno.org The cell's metabolic machinery processes this analog and incorporates it into its glycans in place of the natural sugar. The azide group acts as a chemical handle that does not interfere with the cell's processes. Using "click chemistry," a fluorescent probe or affinity tag (e.g., biotin) can then be covalently attached to the azide-modified glycans. This allows for the direct visualization, tracking, and isolation of glycans containing the mannosamine analog within living cells, providing insights into glycan trafficking, turnover, and localization. thno.org This method has been used to label cell surfaces for in vivo tracking. thno.org

Other techniques include using specific antibodies in methods like immunofluorescence or western blotting to detect α-d-Mannosamine-containing epitopes on cells and proteins, or genetic approaches where genes involved in mannosamine metabolism are knocked out or silenced to observe the functional consequences.

Metabolic Glycoengineering Protocols

Metabolic glycoengineering (MGE) is a powerful technique that leverages the natural biosynthetic pathways of cells to incorporate unnatural monosaccharides into cell-surface glycans. nih.govnih.gov The sialic acid biosynthesis pathway has proven to be particularly amenable to this approach due to the promiscuity of its enzymes, which can process analogs of the natural precursor, N-acetyl-d-mannosamine (ManNAc). rsc.orgnih.govnih.gov By introducing chemically modified mannosamine analogs into cells, researchers can remodel the cell surface, introducing unique functionalities for various applications. nih.govnih.gov

The fundamental protocol involves incubating living cells or organisms with a synthetic, modified version of mannosamine. researchgate.netnih.gov These analogs are designed with specific chemical groups that serve as reporters or functional probes. To enhance cellular uptake, these sugar analogs are often peracetylated, meaning their hydroxyl groups are protected with acetyl esters. nih.govmdpi.com Once inside the cell, ubiquitous intracellular esterases remove these acetyl groups, releasing the active monosaccharide to enter the metabolic pathway. nih.govmdpi.com

The modified mannosamine is then processed by the enzymes of the sialic acid pathway, starting with its phosphorylation by a ManNAc 6-kinase. nih.gov The resulting unnatural sialic acid is subsequently incorporated into glycoproteins and glycolipids, displaying the chemical modification on the cell surface. rsc.orgnih.gov The nature of this modification can vary widely, from small aliphatic chains that modulate cell adhesion to bioorthogonal groups like azides, alkynes, ketones, and thiols, which can be used for specific chemical ligation reactions. nih.govnih.govrsc.org

Mannosamine AnalogChemical ModificationPrimary Application in MGEReference
N-azidoacetylmannosamine (ManNAz)Azide groupEnables bioorthogonal "click chemistry" for labeling and imaging of glycans. nih.govwikipedia.org
Peracetylated N-thiolglycolyl-d-mannosamine (Ac5ManNTGc)Thiol groupIntroduces reactive thiol groups on the cell surface for site-specific conjugation or modulation of cell adhesion. nih.govnih.gov
N-propionyl-d-mannosamine (ManNProp)Propionyl group (aliphatic)Modulates sialic acid-dependent biological processes, such as reducing polysialic acid expression. nih.gov
N-butanoyl-d-mannosamine (ManNBut)Butanoyl group (aliphatic)Similar to ManNProp, used for influencing cellular interactions and sialic acid expression. nih.gov
N-phenylacetyl-d-mannosamine (ManNPhAc)Phenylacetyl groupMetabolically engineers cancer cells to express unnatural sialic acids for recognition by specific antibodies. radiologykey.com

Flow Cytometry for Cell Surface Glycan Expression Analysis

Flow cytometry is an indispensable analytical technique for quantifying the success of metabolic glycoengineering with this compound analogs. This high-throughput method allows for the rapid analysis of individual cells in a population, providing quantitative data on the expression of modified glycans on the cell surface. wikipedia.org

The analysis protocol begins after cells have been incubated with a mannosamine analog for a sufficient period to allow for its metabolism and incorporation into the glycocalyx. The detection strategy depends on the chemical group introduced.

Bioorthogonal Labeling : If the mannosamine analog carried a bioorthogonal handle, such as an azide group from ManNAz, the cells are subsequently treated with a detection probe. wikipedia.org This probe consists of a complementary reactive group (e.g., a cyclooctyne (B158145) like DBCO) conjugated to a fluorescent molecule (a fluorophore). wikipedia.org The reaction, known as click chemistry, is highly specific and occurs on the cell surface, covalently attaching the fluorophore to the modified glycan.

Once labeled, the cells are analyzed by a flow cytometer. The instrument passes the cells one by one through a laser beam, and detectors measure the fluorescence emitted from each cell. The resulting data can reveal the percentage of cells in a population that have successfully incorporated the unnatural sugar and the mean fluorescence intensity, which correlates with the density of the modified glycans on the cell surface. This technique is noted for its high sensitivity, capable of detecting even low levels of unnatural sialic acid expression. radiologykey.com

StepProcedurePurposeReference
1. Cell CultureCells are incubated with the desired this compound analog (e.g., Ac4ManNAz) for 24-72 hours.To allow for cellular uptake, metabolism, and incorporation of the unnatural sugar into cell surface glycans. researchgate.netwikipedia.org
2. Cell HarvestingCells are gently detached, washed with buffer (e.g., PBS), and counted.To prepare a single-cell suspension for labeling and analysis.
3. Fluorescent LabelingCells are incubated with a fluorescent probe (e.g., DBCO-fluorophore for azide-modified glycans, or a fluorescently-tagged lectin/antibody).To specifically label the modified glycans on the cell surface for detection. wikipedia.org
4. WashingCells are washed to remove any unbound fluorescent probes.To reduce background noise and ensure signal is from cell-bound probes only.
5. Data AcquisitionLabeled cells are analyzed on a flow cytometer.To measure the fluorescence intensity of individual cells.
6. Data AnalysisThe resulting data is analyzed to determine the percentage of fluorescently-positive cells and the mean fluorescence intensity.To quantify the efficiency of metabolic glycoengineering and the level of cell surface glycan expression. wikipedia.org

Radioactive Isotope Labeling for Biosynthetic Pathway Tracing

Radioactive isotope labeling is a classic and definitive method for tracing the metabolic fate of molecules within a biological system. This technique involves synthesizing a compound of interest, such as this compound, with one or more of its atoms replaced by a radioactive isotope, commonly Carbon-14 (¹⁴C) or Tritium (³H). nih.govnih.gov By tracking the radioactivity, researchers can follow the compound's conversion into various intermediates and its final incorporation into macromolecules, thereby elucidating its biosynthetic pathway.

In the context of this compound, a typical experiment involves incubating cells or tissues with the radiolabeled sugar. nih.govnih.gov After a specified time, the biological processes are stopped, and the cells are fractionated to isolate different molecular components, such as acid-soluble intermediates, proteins (glycoproteins), and lipids (glycolipids).

Techniques like ion-exchange chromatography and paper chromatography are used to separate the various metabolites in the acid-soluble fraction. nih.gov The radioactivity of each fraction is then measured using a scintillation counter. This allows for the identification and quantification of metabolic intermediates. For example, studies using [¹⁴C]mannosamine in bovine thyroid gland slices identified the formation of radioactive N-acetylmannosamine-6-P, a key intermediate in the sialic acid pathway. nih.gov

To trace incorporation into final products, specific glycoconjugates can be isolated. In the same thyroid study, radioactivity from [¹⁴C]mannosamine was found to be incorporated as sialic acid specifically into thyroglobulin. nih.gov Similarly, studies using [³H]N-acetylmannosamine in the rat hypothalamus and electron microscopic autoradiography showed that the radiolabel was incorporated into sialoglycoconjugates, with the highest rates of synthesis observed in glial cells compared to neurons. nih.gov These radiotracer studies provide unambiguous evidence of the metabolic route and demonstrate the extent to which this compound serves as a precursor for specific glycoconjugates in different cell types.

Radiolabeled TracerBiological SystemKey FindingsReference
[14C]mannosamineBovine thyroid gland slicesIdentified radioactive N-acetylmannosamine-6-P as a metabolic intermediate. Showed incorporation of the radiolabel as sialic acid into thyroglobulin. nih.gov
[3H]N-acetylmannosamineRat hypothalamusTraced incorporation into sialoglycoconjugates in neurons and glial cells via autoradiography. Revealed higher rates of synthesis in glial cells. nih.gov

Derivatives and Analogues in Glycobiology Research

Synthesis of Non-Natural Mannosamine (B8667444) Analogs

The synthesis of non-natural mannosamine analogs is a cornerstone of chemical glycobiology, enabling the exploration of the sialic acid biosynthetic pathway's promiscuity. nih.gov This pathway can process various N-acyl-modified mannosamines, allowing for the introduction of unique functionalities onto cell surface glycans. nih.gov

A range of N-acyl derivatives of d-mannosamine have been synthesized to explore their potential as biosynthetic precursors for engineering cell surface sialic acids. mdpi.com The general synthesis involves the reaction of D-mannosamine hydrochloride with an acyl anhydride (B1165640) in a basic solution of methanol. mdpi.com This straightforward approach has yielded derivatives such as N-propionyl-d-mannosamine (ManNPr), N-butanoyl-d-mannosamine (ManNBu), and N-phenylacetyl-d-mannosamine (ManNPhAc). mdpi.comescholarship.org These compounds have proven to be effective substrates for the enzymes in the sialic acid biosynthetic pathway, in some cases even better than the natural substrate, N-acetyl-d-mannosamine (ManNAc). mdpi.comescholarship.org The ability of these analogs to be metabolized and incorporated into cell surface sialoglycans has opened avenues for modulating cell surface chemistry and studying the biological roles of sialic acids. researchgate.net

Modifications at the C-3 position of N-acetyl-d-mannosamine have been explored to create analogs that can potentially inhibit or probe the sialic acid biosynthetic pathway. The synthesis of 3-azido-3-deoxy, 3-amino-3-deoxy, and 3-N-tert-butyloxycarbonyl-3-deoxy derivatives of N-acetyl-α,β-D-mannosamine has been reported. nih.gov These syntheses often start from azido (B1232118) mannopyranosides, followed by chemical modifications to introduce the desired nitrogen-containing functionality at the C-3 position. rsc.org However, preliminary studies have shown that these C-3 nitrogen-substituted derivatives of ManNAc are not substrates for N-acetylneuraminic acid aldolase (B8822740), suggesting they may act as inhibitors rather than metabolic precursors. nih.gov

Phosphorylated mannosamine analogues are crucial intermediates in sialic acid biosynthesis and are valuable tools for studying the enzymes involved in this pathway. Both chemical and enzymatic methods have been developed for the synthesis of mannose-6-phosphate (B13060355) (M6P) and its analogues. mdpi.com Chemical synthesis can involve multi-step procedures using protected mannose derivatives, while enzymatic synthesis offers a more direct route. mdpi.comnih.gov For instance, a polyphosphate-dependent mannose kinase from Arthrobacter sp. can be used to synthesize M6P from mannose, using polyphosphate as a cost-effective phosphate (B84403) donor instead of ATP. mdpi.com Additionally, chemoenzymatic strategies have been employed to produce various guanosine (B1672433) 5'-diphosphate (GDP)-sugars and their derivatives, including GDP-mannosamine, in a one-pot, three-enzyme system. escholarship.org The synthesis of phosphono analogues of N-acetyl-α-D-mannosamine 1-phosphate has also been achieved, providing hydrolytically stable mimics of the natural phosphate.

To enhance cell permeability, mannosamine analogs are often peracetylated, meaning their hydroxyl groups are protected with acetyl groups. nih.gov Once inside the cell, non-specific esterases remove these acetyl groups, releasing the active monosaccharide. nih.gov This strategy is widely used for bioorthogonal tagged derivatives, such as N-azidoacetylmannosamine (ManNAz) and alkynylated mannosamine. jst.go.jpnih.gov

Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) is a well-established metabolic labeling reagent. rsc.orgwikipedia.org It is metabolized by cells and incorporated into sialic acid biosynthetic pathways, resulting in the display of azido-sialic acids on the cell surface. jst.go.jp These azide (B81097) groups can then be selectively reacted with alkyne-containing probes via "click chemistry" for visualization and analysis. rsc.orgresearchgate.net

Similarly, alkynylated mannosamine derivatives, like peracetylated N-(4-pentynoyl) mannosamine (Ac4ManNAl), serve as metabolic labels. nih.gov Ac4ManNAl has been shown to be a more efficient metabolic label for sialic acids in both cultured cells and mice compared to Ac4ManNAz. nih.govnih.gov This increased efficiency is attributed to the sensitivity of the sialic acid biosynthetic enzymes to the N-acyl structure of the mannosamine analogs. nih.gov

Substrate Specificity and Enzyme Accessibility Studies

The utility of non-natural mannosamine analogues in glycobiology is contingent upon their recognition and processing by the relevant cellular enzymes. A key enzyme in the sialic acid biosynthetic pathway is N-acetyl-D-neuraminic acid (NeuNAc) aldolase, which catalyzes the reversible aldol (B89426) condensation of N-acetyl-d-mannosamine (ManNAc) and pyruvate (B1213749) to form NeuNAc.

The substrate tolerance of NeuNAc aldolase is a critical factor in the metabolic engineering of cell surface sialic acids using chemically modified mannosamines. mdpi.com Studies have quantitatively investigated the accessibility of various N-acyl derivatives of D-mannosamine to this enzyme. mdpi.comescholarship.org

It has been demonstrated that NeuNAc aldolase can tolerate a range of modifications to the N-acyl group of D-mannosamine. mdpi.com For instance, N-propionyl-, N-butanoyl-, N-iso-butanoyl-, N-pivaloyl-, and N-phenylacetyl-d-mannosamines have been shown to be as good as, or even better substrates than, the natural substrate, N-acetyl-d-mannosamine. mdpi.comescholarship.org In contrast, derivatives with electron-deficient acyl groups, such as N-trifluoropropionyl and benzoyl derivatives, were found to be poor substrates. mdpi.comescholarship.org This suggests that electronic effects play a significant role in the enzymatic aldol condensation reaction. mdpi.comescholarship.org

The ability of NeuNAc aldolase to accommodate these modified substrates is pivotal for the bioengineering of cell surface sialic acids. mdpi.com By feeding cells with these non-natural precursors, researchers can introduce modified sialic acids onto the cell surface, enabling a variety of applications in imaging, diagnostics, and therapeutics. nih.gov

Impact of Electronic Effects on Enzymatic Reactions

The interaction between enzyme and substrate is a highly specific process governed by stereochemical and electronic complementarity. In the context of alpha-d-Mannosamine analogues, modifications to the molecule's structure can introduce subtle yet significant electronic effects that modulate their recognition and processing by enzymes. The nature of the N-acyl group, for instance, is a critical determinant of an analogue's biological activity.

Altering the substituent on the amino group of mannosamine changes the electronic properties of the entire molecule. For example, replacing the acetyl group of the natural precursor, N-acetyl-d-mannosamine (ManNAc), with more electron-withdrawing groups can influence the partial charges on the amide nitrogen and carbonyl carbon. These changes can affect the hydrogen bonding patterns and dipole interactions within an enzyme's active site, thereby altering binding affinity and the rate of catalysis.

Research into the structure-activity relationships of mannosamine analogues demonstrates this principle. Analogues with different N-acyl chains are processed with varying efficiencies by the enzymes of the sialic acid biosynthetic pathway. This variability is not solely due to steric hindrance but also to electronic factors that influence the stability of the enzyme-substrate complex or the transition state of the reaction. For instance, studies on N-acetyl-D-mannosamine analogues with substituents at the C-4 position have shown that different groups lead to vastly different levels of activity as inhibitors of cellular replication, a process linked to sialic acid biosynthesis. nih.gov This suggests that electronic perturbations at positions other than the N-acyl group can also profoundly impact enzymatic reactions.

Applications in Metabolic Glycoengineering

Metabolic glycoengineering is a powerful technique that leverages the substrate promiscuity of cellular glycosylation pathways to introduce non-natural monosaccharides into cell-surface glycans. nih.gov Derivatives of this compound are cornerstone tools in this field, particularly for modifying sialic acid expression.

Engineering of Cell-Surface Sialic Acid Expression

The sialic acid biosynthetic pathway is remarkably tolerant of modifications to its precursor, N-acetyl-d-mannosamine (ManNAc). nih.gov By introducing cells to N-acyl-modified analogues of mannosamine, it is possible to hijack this pathway and remodel the cell's sialome. nih.gov These synthetic precursors are taken up by cells and are metabolized by the same series of enzymes that process the natural substrate. nih.gov

This process involves the conversion of the ManNAc analogue into the corresponding non-natural sialic acid, which is then activated to a CMP-sialic acid derivative in the nucleus. wikipedia.org This activated sugar is subsequently transported to the Golgi apparatus, where sialyltransferases transfer it onto the termini of glycoprotein (B1211001) and glycolipid glycans. The result is the expression of glycoconjugates decorated with unnatural sialic acids on the cell surface.

Numerous N-acyl variants have been successfully incorporated, demonstrating the flexibility of this system.

Table 1: Examples of N-Acyl Mannosamine Analogues Used in Metabolic Glycoengineering

Analogue Name Abbreviation Corresponding Sialic Acid
N-propanoyl-D-mannosamine ManNProp N-propanoylneuraminic acid (Neu5Prop)
N-butanoyl-D-mannosamine ManNBut N-butanoylneuraminic acid (Neu5But)
N-phenylacetyl-D-mannosamine ManNPAc N-phenylacetylneuraminic acid (Neu5PAc)

This interactive table summarizes common mannosamine analogues and the resulting modified sialic acids they produce on the cell surface.

This technology allows researchers to probe the functions of sialic acids in biological processes and to introduce unique chemical functionalities, such as azides or alkynes, onto the cell surface for subsequent bioorthogonal chemical reactions.

Induction of Artificial Antigenic Epitopes (e.g., Modified GM3)

A strategic application of metabolic glycoengineering is the creation of artificial cell-surface antigens on tumor cells to make them targets for immunotherapy. nih.gov Many cancers overexpress certain glycans, such as the ganglioside GM3, but these are often poorly immunogenic because they are "self" antigens. By supplying cancer cells with an unnatural mannosamine precursor, the structure of these tumor-associated carbohydrate antigens (TACAs) can be altered, creating novel epitopes that the immune system can recognize as foreign. nih.gov

A prominent example is the use of N-phenylacetyl-D-mannosamine (ManNPAc) to modify the GM3 ganglioside on melanoma cells. nih.govacs.org When melanoma cell lines like SKMEL-28 are incubated with ManNPAc, their biosynthetic machinery incorporates the resulting N-phenylacetylneuraminic acid (Neu5PAc) into GM3, leading to the cell-surface expression of a modified ganglioside, PAcGM3. nih.gov This newly expressed PAcGM3 acts as an artificial antigenic epitope. nih.gov

Research has shown that this process is both time- and dose-dependent and that cells expressing PAcGM3 become susceptible to targeted killing by antibodies raised against this specific artificial antigen. nih.govacs.org This approach offers a promising strategy to overcome immune tolerance to cancer cells by "painting" them with recognizable targets. nih.gov

Inhibition of Glycosyltransferases and Glycosidases

Derivatives and analogues of this compound are not only substrates for biosynthetic pathways but can also act as inhibitors of the enzymes that process sugars, namely glycosyltransferases and glycosidases.

Mannosamine itself has been shown to be an inhibitor of certain glycosyltransferases. For example, it can block the incorporation of glycosylphosphatidylinositol (GPI) anchors into proteins. researchgate.net It is believed that mannosamine is converted into an activated form (GDP-ManNH2) that serves as an analogue of the natural mannose donor. This analogue is incorporated into the growing GPI anchor but terminates further elongation, effectively inhibiting the mannosyltransferases involved in the process. researchgate.netnih.gov Iminosugars, which are analogues of monosaccharides where the ring oxygen is replaced by nitrogen, are also known inhibitors of glycosyltransferases. rsc.org

Design of Selective Glycosidase Inhibitors (e.g., alpha-D-Mannose Derivatives for Golgi alpha-Mannosidase II)

The processing of N-linked glycans in the Golgi apparatus is a critical step in protein maturation, and the enzyme Golgi alpha-mannosidase II plays a key role in this pathway. Inhibition of this enzyme can lead to the formation of hybrid-type N-glycans, a change that has been associated with reduced tumor growth and metastasis. rsc.org This has made Golgi alpha-mannosidase II a significant target for the development of anti-cancer therapies.

A major challenge in designing inhibitors for Golgi alpha-mannosidase II is achieving selectivity over other mannosidases, particularly the lysosomal alpha-mannosidase, to avoid unwanted side effects. nih.gov Much research has focused on synthesizing derivatives of D-mannose and related iminosugars that can selectively target the Golgi enzyme.

Iminosugars such as 1,4-dideoxy-1,4-imino-D-mannitol (DIM), an open-chain analogue of swainsonine (B1682842), have been used as scaffolds for developing more potent and selective inhibitors. nih.gov Structure-activity relationship studies have shown that modifications to the iminosugar core, such as deoxygenation or N-arylalkylation, can significantly impact both inhibitory potency and selectivity. For example, 6-deoxy-DIM was found to be a highly potent inhibitor of a Golgi-type mannosidase. nih.gov

Table 2: Inhibition of α-Mannosidases by Swainsonine Analogues and Iminosugars

Inhibitor Target Enzyme Inhibition Constant (Ki)
8a-epimer of swainsonine Lysosomal α-mannosidase 7.5 x 10⁻⁵ M
8,8a-diepimer of swainsonine Lysosomal α-mannosidase 2 x 10⁻⁶ M
1,4-dideoxy-1,4-imino-D-mannitol (DIM) Lysosomal α-mannosidase 1.3 x 10⁻⁵ M

This interactive table presents the inhibitory constants for several mannosamine-related analogues against target mannosidases, highlighting the impact of structural changes on potency. nih.govnih.gov

These studies provide a rational basis for the design of new generations of selective inhibitors for therapeutic use.

Alpha D Mannosamine in Disease Model Research

Lysosomal Storage Disorders: Alpha-Mannosidosis Models

Alpha-mannosidosis is an autosomal recessive lysosomal storage disease resulting from a deficiency of the enzyme alpha-D-mannosidase. nih.govwikipedia.org This deficiency disrupts the catabolism of N-linked glycoproteins, leading to the accumulation of mannose-rich oligosaccharides in various tissues. nih.govwikipedia.org Animal models have been instrumental in understanding the pathophysiology of this condition.

A mouse model for alpha-mannosidosis was developed through the targeted disruption of the lysosomal alpha-mannosidase gene (MAN2B1). nih.govimrpress.com These homozygous mutant mice exhibit a deficiency in alpha-mannosidase activity and develop a phenotype that closely resembles the human disease, although sometimes in a milder form. nih.gov The model is characterized by the presence of multiple membrane-limited cytoplasmic vacuoles in cells across various tissues, including the liver, pancreas, kidneys, and neurons of the central and peripheral nervous systems. nih.gov

This murine model has proven more advantageous for research than other animal models, such as those in cats or cattle, due to a shorter life span, ease of breeding, and a controlled genetic background. mdpi.com It has become an invaluable tool for investigating the pathogenesis of the disease and for evaluating therapeutic strategies, such as enzyme replacement therapy (ERT). nih.govmdpi.com Studies in these mice have helped to understand how the enzymatic defect leads to widespread cellular dysfunction and apoptosis. wikipedia.org

Table 1: Comparative Features of Human Alpha-Mannosidosis and the Murine Model

Feature Human Alpha-Mannosidosis Murine Model of Alpha-Mannosidosis
Genetic Basis Mutations in the MAN2B1 gene on chromosome 19. wikipedia.orgnih.gov Targeted disruption of the MAN2B1 gene. nih.govimrpress.com
Enzymatic Defect Deficiency of lysosomal alpha-D-mannosidase. nih.govnih.gov Absence of alpha-mannosidase enzyme activity. nih.govimrpress.com
Primary Biochemical Marker Elevated urinary excretion of mannose-rich oligosaccharides. mdpi.comnih.gov Elevated urinary excretion of mannose-containing oligosaccharides. nih.govmdpi.com
Cellular Pathology Progressive lysosomal accumulation of oligosaccharides leading to vacuolization. wikipedia.org Widespread cellular vacuolization in multiple organs. nih.gov
Clinical Manifestations Intellectual disability, skeletal abnormalities, hearing loss, immune deficiency. wikipedia.orgnih.gov Resembles a mild form of the human disease; lacks significant growth differences or elevated mortality compared to wild-type mice. nih.govimrpress.com
Research Utility Clinical studies, diagnosis, and treatment monitoring. Pathogenesis investigation, evaluation of therapeutic approaches like ERT. nih.govmdpi.com

A primary consequence of alpha-mannosidase deficiency is the systemic accumulation of unprocessed mannose-rich oligosaccharides. wikipedia.org In the alpha-mannosidosis mouse model, this accumulation is observed in a wide range of tissues. mdpi.com Thin-layer chromatography and high-performance liquid chromatography (HPLC) have revealed a significant buildup of these oligosaccharides in the liver, kidneys, spleen, brain, and testes of affected mice. nih.govmdpi.com This biochemical alteration is coupled with a drastic increase in the urinary excretion of these mannose-containing compounds, a hallmark also seen in human patients. nih.govmdpi.comnih.gov The specific structures of these stored materials range from Man2GlcNAc to Man9GlcNAc. researchgate.net The accumulation of these substrates within lysosomes leads to cellular swelling and dysfunction, contributing to the progressive nature of the disease. wikipedia.orgnih.gov

Table 2: Tissue Distribution of Accumulated Oligosaccharides in the Alpha-Mannosidosis Murine Model

Tissue/Fluid Observation Reference
Urine Drastically increased excretion of mannose-containing oligosaccharides. nih.govmdpi.com
Liver Accumulation of oligosaccharides. nih.govmdpi.com
Kidney Accumulation of oligosaccharides. nih.govmdpi.com
Spleen Accumulation of oligosaccharides. nih.govmdpi.com
Brain Accumulation of oligosaccharides. nih.govmdpi.com
Testis Accumulation of oligosaccharides. nih.gov

Glycosylation Dysregulation in Cancer Models

Altered glycosylation is a recognized hallmark of cancer, where changes in the structure of glycans on the cell surface contribute to tumor progression, metastasis, and immune evasion. nih.govnih.gov Research models are critical for dissecting the functional roles of these changes.

Cancer cells frequently exhibit nonrandom changes in glycosylation, including increased sialylation, altered fucosylation, and changes in N-glycan branching. nih.govmdpi.com One notable alteration is the increased expression of oligomannose-type glycans, which has been identified as a pan-cancer feature. nih.gov For instance, a significant cancer-associated elevation of oligomannosylation has been observed in models of basal cell and squamous cell skin cancer, as well as colorectal cancer. nih.gov This is often linked to the downregulation of α1,2-mannosidases like MAN1A1, which are responsible for trimming mannose residues. nih.gov

These changes affect the function of numerous glycoproteins that are crucial for cancer progression. nih.gov For example, the loss of functional glycosylation on α-Dystroglycan has been observed in prostate cancer models, which can disrupt the link between the cell's cytoskeleton and the extracellular matrix. nih.gov Alterations in the glycosylation of integrins can enhance cell motility, while changes to glycoproteins like HER2, carcinoembryonic antigen (CEA), and alpha-fetoprotein (AFP) are used as clinical biomarkers and are linked to disease progression. nih.govnih.gov

Table 3: Examples of Altered Glycosylation in Cancer Research Models

Glycosylation Change Affected Glycoproteins/Pathways Cancer Model(s) Impact on Disease Progression
Increased Oligomannosylation Various cell surface glycoproteins Skin Cancer, Colorectal Cancer Associated with downregulation of α1,2-mannosidases (e.g., MAN1A1). nih.gov
Hypoglycosylation α-Dystroglycan Prostate Cancer Loss of laminin-binding glycan, potentially promoting metastasis. nih.gov
Increased α2,6 Sialylation Integrins, Receptor Tyrosine Kinases Prostate Cancer, various carcinomas Enhances cell motility and protects against apoptosis. nih.gov
Core Fucosylation Various N-glycans Hepatocarcinoma, Glioblastoma, Breast Cancer Affects cell proliferation and survival. mdpi.com
Truncated O-glycans CD44, Mucin-1 (MUC1) Bladder Cancer, Breast Cancer Drives tumor invasion and facilitates immune evasion. mdpi.com

Given the importance of aberrant glycosylation in cancer, inhibiting the enzymes involved in glycan biosynthesis has been explored as a therapeutic strategy in preclinical models. nih.gov One such inhibitor is swainsonine (B1682842), an indolizidine alkaloid that inhibits Golgi α-mannosidase II. mdpi.com In bladder cancer cell models, the use of swainsonine leads to the accumulation of hybrid-type N-glycans and has been shown to impact cell adhesion and migration. mdpi.com

Interestingly, the hexosamine D-mannosamine has been identified as an inhibitor of protein glycosylation that, paradoxically, promotes endothelial cell proliferation and angiogenesis in mouse models of skin injury and hindlimb ischemia. nih.gov This effect is mediated through the activation of cellular stress pathways, including the unfolded protein response, suggesting a complex role for glycosylation inhibition in the tumor microenvironment. nih.gov Other small molecules, such as lithocholic acid analogues, have also been investigated in preclinical mouse models, where they were found to inhibit specific sialyltransferases and suppress metastasis formation. nih.gov

Cancer cells are often distinguished by the display of aberrant carbohydrate structures on their surfaces known as tumor-associated carbohydrate antigens (TACAs). nih.govscilit.com The expression of certain TACAs, such as Lewis Y (LeY), GD2, and STn, is often correlated with increased metastasis and a poorer prognosis. nih.govnih.gov Consequently, TACAs are attractive targets for developing anti-cancer immunotherapies and vaccines. nih.gov

A significant challenge in developing TACA-based vaccines is that carbohydrate antigens are often poorly immunogenic, failing to induce a robust T-cell-mediated immune response. nih.govglycopedia.eu To overcome this, research in model systems focuses on strategies to enhance their immunogenicity. One approach involves using carbohydrate-mimicking peptides (CMPs), which are designed to elicit an antibody response that cross-reacts with the native TACA on tumor cells. nih.gov For example, a CMP named P10s was developed to mimic both the LeY antigen and the ganglioside GD2, and its vaccine formulation (P10s-PADRE) has been advanced into clinical trials for breast cancer following preclinical studies. nih.gov Other strategies include conjugating TACAs to carrier proteins to create glycoconjugate vaccines. glycopedia.eu These approaches are tested in animal models to evaluate their ability to break immune tolerance and induce sustained anti-tumor immunity. nih.gov

Immune Response Modulation in Research Models

In the landscape of disease model research, alpha-d-Mannosamine and its derivatives have emerged as significant molecules in the study of immune response modulation. Their roles are particularly noted in the context of glycoprotein (B1211001) interactions with immune cells, the sialylation of immunoglobulins, and the development of novel vaccine strategies.

Role in Glycoprotein-Mediated Immune Cell Interactions

Glycoproteins, proteins adorned with carbohydrate chains (glycans), are pivotal in mediating the interactions between immune cells. The terminal sugars of these glycans, often sialic acids, for which N-acetyl-d-mannosamine is a precursor, can act as ligands for various immune cell receptors, thereby modulating immune responses. Research in this area investigates how the presence and structure of these glycans on cell surfaces influence immune cell recognition, activation, and signaling.

The interaction between glycoproteins and immune cells is a critical aspect of immune surveillance and response. For instance, the DNAX-activating molecule (DNAM-1), a receptor on natural killer (NK) cells, engages with its ligands on target cells, an interaction that is crucial for the elimination of virally infected or tumor cells. mdpi.com Viruses have evolved mechanisms to modulate the expression of these ligands to evade immune detection. mdpi.com The glycosylation status of these viral and host cell glycoproteins can significantly impact such immune recognition processes.

Furthermore, C-type lectin receptors on myeloid cells, such as CLEC5A, can bind to the glycoproteins of viruses like the dengue virus. This binding does not lead to viral entry but instead triggers signaling pathways that result in the release of pro-inflammatory cytokines, contributing to the disease's pathogenesis. mdpi.com The composition of the glycans on these viral glycoproteins is therefore a key determinant of the ensuing immune response.

Impact on Sialylation of Immunoglobulins in Animal Models (e.g., Obesity-Induced Hypertension Models)

A significant area of research has focused on the impact of N-acetyl-d-mannosamine (ManNAc), a derivative of this compound, on the sialylation of immunoglobulins (IgG) and its subsequent effects on disease pathology in animal models. Sialylation of the Fc region of IgG antibodies has been shown to have anti-inflammatory properties.

In a notable study using a mouse model of obesity-induced hypertension, researchers found that a high-fat diet led to hyposialylation of IgG. nih.govahajournals.orgresearchgate.net This decrease in sialic acid content on IgG was associated with the development of hypertension. nih.govahajournals.orgresearchgate.net The administration of ManNAc to these mice successfully normalized the sialylation of IgG. nih.govahajournals.orgresearchgate.net This restoration of normal IgG sialylation prevented the onset of obesity-induced hypertension, demonstrating a direct link between the availability of this sialic acid precursor, the glycosylation state of immunoglobulins, and the regulation of blood pressure in this disease model. nih.govahajournals.orgresearchgate.netnih.gov

The mechanism appears to involve the inhibitory IgG receptor FcγRIIB on endothelial cells. nih.govahajournals.orgresearchgate.net Hyposialylated IgG from obese mice was shown to inhibit the activation of endothelial nitric oxide synthase (eNOS), a key enzyme in maintaining vascular tone. nih.govahajournals.org By normalizing IgG sialylation, ManNAc supplementation effectively broke the link between obesity and hypertension in this preclinical model. nih.govahajournals.orgresearchgate.net

Below is a table summarizing the key findings from a study on the effect of ManNAc on obesity-induced hypertension in mice.

ParameterHigh-Fat Diet (HFD)HFD + ManNAcKey Finding
IgG Sialylation DecreasedNormalizedManNAc restores normal sialylation levels of IgG. nih.gov
Blood Pressure Increased (Hypertension)Prevented HypertensionNormalization of IgG sialylation prevents the development of hypertension. nih.govahajournals.orgresearchgate.net
Endothelial Function Impaired (Inhibited eNOS activation)PreservedRestored IgG sialylation prevents the inhibition of eNOS. nih.govahajournals.org

Development of Vaccine Strategies based on Glycoproteins in Preclinical Studies

Glycoproteins are at the forefront of modern vaccine development due to their critical role in the life cycle of many pathogens and their visibility to the immune system. creative-biolabs.com The spike (S) glycoprotein of SARS-CoV-2, for instance, is the primary target for many current vaccines as it mediates viral entry into host cells. creative-biolabs.com The development of glycoprotein-based vaccines often involves producing recombinant versions of these proteins that can elicit a protective immune response. creative-biolabs.comnih.gov

The glycosylation patterns of these vaccine antigens are of paramount importance as they can influence the stability, solubility, and immunogenicity of the vaccine. creative-biolabs.com Preclinical studies for these vaccines, typically conducted in animal models such as mice, rabbits, or monkeys, are designed to assess their ability to elicit an immune response (immunogenicity) and to determine optimal doses and vaccination schedules. sabin.org

Mannose derivatives, including D-galacto-D-mannan, have been investigated as vaccine adjuvants in preclinical models. nih.gov Adjuvants are substances that enhance the immune response to an antigen. In a study on a foot-and-mouth disease (FMD) vaccine in mice, the inclusion of D-galacto-D-mannan as an adjuvant led to superior early, mid-, and long-term immune responses and enhanced vaccine efficacy. nih.gov This highlights the potential for mannose-containing structures to be incorporated into vaccine formulations to boost their effectiveness. The development of such glycoconjugate vaccines, where carbohydrate antigens are linked to a carrier, is a promising strategy for a variety of infectious diseases. nih.govmdpi.com

Metabolic Disorders and Glycoconjugate Homeostasis in Models

The study of this compound and its derivatives extends to their role in metabolic disorders and the maintenance of glycoconjugate homeostasis. Research using cellular and animal models has provided valuable insights into the pathophysiology of these conditions and potential therapeutic interventions.

Research on Sialic Acid Storage Diseases in Cellular and Animal Models

Lysosomal storage diseases are a group of inherited metabolic disorders caused by defects in lysosomal function. frontiersin.org Several of these diseases involve the accumulation of glycoconjugates. Animal models have been instrumental in understanding the pathogenesis of these diseases and for evaluating potential therapies. frontiersin.orgresearchgate.net

Alpha-mannosidosis, for example, is a lysosomal storage disease resulting from a deficiency of the enzyme lysosomal alpha-mannosidase, which is involved in the breakdown of glycoproteins. nih.gov A mouse model of this disease, created through targeted gene disruption, exhibits features that closely mimic the human condition, including the accumulation of mannose-containing oligosaccharides in various tissues and the presence of cytoplasmic vacuoles. nih.govfrontiersin.org This model serves as a valuable tool for studying the disease's progression and for testing therapeutic strategies. nih.gov

Salla disease is another lysosomal storage disorder, characterized by the accumulation of free sialic acid in lysosomes due to a defect in the sialic acid transporter, sialin. nih.govescholarship.orgchildrenshospital.org Research using cultured fibroblasts from patients with Salla disease has shown that while the synthesis of sialic acid from N-acetylmannosamine is normal, the exit of free sialic acid from the lysosomes is impaired. nih.govresearchgate.net This leads to a significant accumulation of labeled free sialic acid within the lysosomes of mutant cells compared to normal cells. nih.gov These cellular models have been crucial in pinpointing the specific defect in lysosomal transport as the underlying cause of the disease. nih.gov

The table below summarizes the findings from a study on sialic acid metabolism in Salla disease fibroblasts.

Cell TypeN-[3H]acetylmannosamine IncubationLabeled Free Sialic Acid in LysosomesConclusion
Normal Fibroblasts 24-hour chaseNot detectedNormal export of sialic acid from lysosomes. nih.gov
Salla Disease Fibroblasts 24-hour chase40% of radioactivity remainedDefective transport of free sialic acid across the lysosomal membrane. nih.gov

Interventions in Metabolic Pathways in Disease Models (e.g., Ulcerative Colitis Mouse Models)

Preclinical research has explored the therapeutic potential of intervening in metabolic pathways in various disease models. Ulcerative colitis (UC), a form of inflammatory bowel disease, is associated with significant dysregulation of metabolic pathways in the colon. mdpi.comresearchgate.net

In a mouse model of UC induced by dextran (B179266) sulfate (B86663) sodium (DSS), the administration of N-acetyl-D-mannosamine was found to provide notable relief from colitis symptoms. nih.gov This finding was the result of an integrative analysis that combined microbial community modeling with machine learning to identify potential alleviators of UC. nih.gov This suggests that modulating specific metabolic pathways, in this case, likely related to glycoconjugate synthesis, can have a beneficial impact on inflammatory conditions of the gut.

Another study demonstrated that D-mannose can ameliorate the progression of ulcerative colitis in mice. nih.gov The administration of mannose was shown to impair the pro-inflammatory metabolic activation of myeloid cells, leading to a reduction in the severity of colitis. nih.gov While distinct from this compound, these findings with related mannose sugars further underscore the therapeutic potential of targeting mannose metabolic pathways in inflammatory diseases.

Viral Infection Research

In the study of viral pathogenesis, the intricate dance between a virus and its host cell begins at the cell surface, a landscape decorated with a complex array of glycans. These sugar molecules are not merely passive decorations but are crucial for cellular function and are often exploited by viruses for attachment, entry, and subsequent replication. Research into compounds that can interfere with these glycan-mediated processes is a significant area of antiviral strategy development. While direct studies on this compound are limited in this specific context, research on structurally related mannose derivatives and inhibitors of mannose-processing enzymes provides critical insights into the role of mannose-containing glycans in viral infection models.

Glycan-Mediated Viral Entry and Replication in Model Systems

Viral glycoproteins, particularly those on the surface of enveloped viruses, are often adorned with N-linked glycans that are processed within the host cell's endoplasmic reticulum and Golgi apparatus. The composition and structure of these glycans are critical for the proper folding, stability, and function of the viral proteins. nih.gov Many viral surface proteins, such as the hemagglutinin of the influenza A virus, possess high-mannose oligosaccharides. nih.gov These mannose-rich glycans can serve as ligands for host cell receptors, facilitating viral attachment and entry.

One key area of investigation involves the inhibition of host enzymes that process these glycans, such as alpha-mannosidases. By preventing the trimming of mannose residues from high-mannose precursors, these inhibitors can alter the final structure of the glycans on viral glycoproteins. This alteration can, in turn, disrupt the virus's ability to infect host cells and replicate effectively.

The findings from a study on the effects of the alpha-mannosidase inhibitor deoxymannojirimycin (DMJ) on Respiratory Syncytial Virus (RSV) infectivity are summarized in the table below. The study highlights how interfering with the maturation of N-linked glycans on viral glycoproteins can drastically reduce viral infectivity.

InhibitorTarget EnzymeEffect on F Protein GlycansImpact on Syncytia FormationReduction in Virus Infectivity
Deoxymannojirimycin (DMJ) α-Mannosidase INo maturation observedCorrelated with reduced syncytia~100-fold reduction

This body of research underscores the principle that the host's own glycan processing machinery is a critical factor in the life cycle of many viruses. The high density of mannose residues on some viral glycoproteins, often a result of steric hindrance preventing access by host processing enzymes like α-mannosidases, is a key feature that can be targeted. nih.gov The manipulation of these glycan structures, for instance by inhibitors that mimic mannose intermediates, represents a viable strategy in the development of novel antiviral therapeutics.

Future Research Directions and Translational Perspectives

Advanced Glycoengineering Strategies for Investigating Biological Phenomena

Metabolic glycoengineering (MGE) has emerged as a powerful tool to study and manipulate cellular glycosylation. This technique involves introducing unnatural monosaccharide analogs into biosynthetic pathways to alter the structure of glycans on the cell surface. acs.orgoup.com The sialic acid biosynthetic pathway has been a primary target for MGE due to its tolerance for modified mannosamine (B8667444) precursors. oup.com

Future research will likely focus on designing and synthesizing novel α-D-mannosamine derivatives with unique chemical functionalities. These "bioorthogonal" chemical reporters, such as azides, alkynes, and ketones, allow for the specific labeling and visualization of glycans in living systems. oup.comnih.govresearchgate.net This approach enables the tracking of glycoprotein (B1211001) trafficking, the identification of changes in glycosylation associated with disease, and the development of targeted drug delivery systems. nih.gov For instance, N-acyl-modified mannosamines have been successfully used to modulate sialic acid expression on cell surfaces, which is of interest in cancer research where altered sialylation is a common feature. jove.com

Elucidation of Novel Enzymatic Activities and Pathways

While the core metabolic pathways involving mannosamine in mammals are relatively well-understood, there is still much to learn about the enzymes that process this sugar and its derivatives, particularly in other organisms. ontosight.ai Research into the biosynthesis of complex polysaccharides in bacteria and archaea has revealed novel enzymatic activities. For example, in Campylobacter jejuni, a two-step enzymatic process converts UDP-α-N-acetyl-D-glucosamine (UDP-GlcNAc) to UDP-α-N-acetyl-D-mannosamine (UDP-ManNAc) and then to UDP-α-N-acetyl-D-mannosaminuronic acid (UDP-ManNAcA), a key component of its capsular polysaccharide. acs.org Similarly, acetamido sugar biosynthesis in Euryarchaea involves a distinct set of enzymes for producing UDP-ManNAcA. nih.gov

The discovery and characterization of new enzymes, such as UDP-N-acetyl-D-mannosamine dehydrogenase which is involved in acetamido sugar biosynthesis in some bacteria and archaea, will expand our understanding of glycan diversity and function across different domains of life. wikipedia.org Furthermore, chemoenzymatic synthesis approaches, which combine chemical synthesis with enzymatic catalysis, are being developed to produce various mannosamine derivatives, opening up possibilities for creating novel glycoconjugates with tailored properties. asm.org

Development of Sophisticated Analytical Tools for Glycan Profiling

Advancements in analytical techniques are crucial for the detailed characterization of glycans containing α-D-mannosamine and its derivatives. High-performance liquid chromatography (HPLC) with fluorescence detection (FLD) and mass spectrometry (MS) are powerful methods for quantifying and identifying these sugars. nih.govimrpress.com For instance, a method has been developed to quantify sialic acids on cancer cells by derivatizing them with 1,2-diamino-4,5-methylenedioxybenzene, allowing for sensitive detection by HPLC with UV detection. nih.gov

Future efforts will likely focus on improving the sensitivity, resolution, and throughput of these techniques. The development of new labeling reagents and mass spectrometry-based fragmentation strategies will enable more comprehensive glycan profiling. Combining techniques like recombinase-mediated cassette exchange (RMCE) with click chemistry and mass spectrometry offers a powerful strategy for analyzing tumor driver-induced changes in the glycome. nih.gov Nuclear magnetic resonance (NMR) spectroscopy also provides valuable structural information about mannose-rich oligosaccharides. imrpress.com

Deeper Understanding of Glycosylation's Role in Cellular Homeostasis and Stress Responses

Glycosylation is a critical post-translational modification that affects protein folding, stability, and function. frontiersin.org The endoplasmic reticulum (ER) is a major site of protein glycosylation, and disruptions in this process can lead to ER stress and the unfolded protein response (UPR). nih.govnih.gov Research has shown that D-mannosamine can inhibit protein glycosylation, leading to the activation of stress pathways. nih.gov This inhibition can have profound effects on cellular processes, for example, by promoting endothelial cell proliferation and angiogenesis. nih.gov

Future investigations will aim to unravel the intricate signaling networks that connect glycosylation status to cellular stress responses. Understanding how cells sense and respond to changes in glycan structure, including those induced by α-D-mannosamine, could provide insights into various diseases. For example, inhibition of mannose trimming in the ER has been shown to protect neuronal cells from ER stress-induced death, suggesting a potential therapeutic avenue for neurodegenerative disorders. nih.gov The protein EDEM (ER degradation-enhancing α-mannosidase-like protein) is induced by ER stress and plays a role in targeting misfolded glycoproteins for degradation, a process that can be influenced by mannosamine. embopress.org

Exploration of alpha-D-Mannosamine Metabolism in Underexplored Biological Systems

While much of the research on α-D-mannosamine has focused on mammalian systems, there is a growing interest in its metabolism and function in other organisms. In bacteria, metabolites like UDP-N-acetyl-D-mannosamine are integral to cell wall and membrane synthesis. frontiersin.org The metabolic pathways for sialic acid, a derivative of mannosamine, are globally distributed among microbes and play a role in host-microbe interactions. frontiersin.org

Future studies will likely explore the diversity of mannosamine metabolism in a wider range of organisms, including marine invertebrates and various bacterial species. csic.esresearchgate.neteafp.org For instance, lectins from marine invertebrates have been shown to bind to D-mannosamine, suggesting a role in their immune defense systems. researchgate.netmdpi.com Investigating these underexplored systems could lead to the discovery of novel enzymes, metabolic pathways, and bioactive compounds with potential applications in biotechnology and medicine. d-nb.info

Q & A

What are the established protocols for quantifying alpha-D-Mannosamine in biological samples using enzymatic assays?

Basic Research Question
Enzymatic assays, such as those involving α-mannosidase, are standardized using kits that include substrate-specific reagents and spectrophotometric detection. Key steps include:

  • Reagent preparation : Dissolve lyophilized enzyme in assay buffer (e.g., citrate-phosphate, pH 4.5) and pre-incubate with 4-nitrophenyl-α-D-mannopyranoside as a substrate .
  • Kinetic measurement : Monitor absorbance at 405 nm over 30–60 minutes, ensuring linearity in the reaction .
  • Data normalization : Express activity as µmol substrate hydrolyzed per mg protein/hour, using a p-nitrophenol standard curve .

How can researchers address discrepancies in reported enzymatic activity of this compound across different in vitro studies?

Advanced Research Question
Contradictions often arise from variations in assay conditions or enzyme isoforms. Methodological strategies include:

  • Variable standardization : Control pH (optimal range: 4.0–4.8), temperature (37°C), and ionic strength to ensure reproducibility .
  • Isoform-specific analysis : Use recombinant enzymes with confirmed isoform purity (e.g., lysosomal vs. Golgi α-mannosidase) to isolate functional differences .
  • Statistical validation : Apply ANOVA to compare inter-study means, accounting for batch effects or substrate lot variations .

What safety precautions are essential when handling this compound hydrochloride in laboratory settings?

Basic Research Question
Safety protocols align with GHS07 guidelines:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
  • Ventilation : Work in a fume hood to prevent inhalation of fine powders (H335 risk) .
  • Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels .

What strategies optimize the synthesis of this compound derivatives for studying glycosylation disorders?

Advanced Research Question
Derivative synthesis requires precise chemo-enzymatic approaches:

  • Protecting groups : Use acetyl or benzyl groups to stabilize reactive hydroxylamines during glycosidic bond formation .
  • Catalytic efficiency : Screen metal catalysts (e.g., Pd/C) for hydrogenolysis to minimize side products .
  • Purity validation : Confirm derivatives via HPLC (C18 column, 0.1% TFA mobile phase) and NMR (δ 5.2–5.4 ppm for anomeric protons) .

How to design a controlled experiment to assess this compound's impact on glycan biosynthesis in cell cultures?

Basic Research Question
A robust design includes:

  • Cell lines : Use HEK293 or CHO cells with confirmed glycosylation pathways .
  • Treatment groups : Dose cells with 0.1–10 mM this compound for 24–72 hours, including mannosidase inhibitors (e.g., swainsonine) as controls .
  • Endpoint analysis : Quantify N-linked glycans via lectin blotting or mass spectrometry .

What statistical approaches are recommended for analyzing dose-response relationships of this compound in metabolic studies?

Advanced Research Question
Non-linear regression models (e.g., log-logistic) are ideal for EC50/IC50 calculations.

  • Data transformation : Normalize responses to vehicle controls.
  • Goodness-of-fit : Use Akaike’s Information Criterion (AIC) to compare sigmoidal vs. biphasic models .
  • Power analysis : Ensure n ≥ 6 replicates to detect 20% effect size (α=0.05, β=0.8) .

What are the key considerations for validating this compound purity in synthetic chemistry research?

Basic Research Question
Purity ≥95% is critical for reproducibility:

  • Chromatography : Use HPLC with evaporative light scattering (ELS) detection for non-UV active impurities .
  • Water content : Measure via Karl Fischer titration (<0.5% w/w) to prevent hydrolysis .
  • Crystallography : Confirm crystalline structure via X-ray diffraction to rule out polymorphic forms .

How to reconcile conflicting findings on this compound's inhibitory effects across different enzyme isoforms?

Advanced Research Question
Address contradictions through:

  • Structural docking studies : Compare binding affinities of this compound to lysosomal (MAN2B1) vs. cytoplasmic (MAN2C1) isoforms using AutoDock Vina .
  • Kinetic profiling : Calculate Km and Vmax under identical buffer conditions to isolate isoform-specific kinetics .
  • Gene knockout models : Use CRISPR-Cas9 to eliminate competing isoforms in cellular assays .

What storage conditions ensure the stability of this compound hydrochloride for long-term research use?

Basic Research Question
Stability is maximized by:

  • Temperature : Store at –20°C in airtight, light-resistant containers to prevent degradation .
  • Desiccation : Use silica gel packs to maintain relative humidity <10% .
  • Reconstitution : Prepare working solutions in deionized water (pH 6.5–7.0) and use within 24 hours .

What interdisciplinary approaches are critical for investigating this compound's role in congenital glycosylation disorders?

Advanced Research Question
Combine methods from biochemistry, genetics, and clinical research:

  • Metabolic flux analysis : Track labeled [¹³C]-Mannosamine incorporation into glycans via LC-MS .
  • Patient-derived fibroblasts : Compare glycan profiles in CDG (Congenital Disorders of Glycosylation) models with/without this compound supplementation .
  • Ethical alignment : Follow FINERMAPS criteria to ensure clinical relevance and feasibility in human studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.